4-(Trifluoromethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUKXPQVPQUCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584789 | |
| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155849-49-3 | |
| Record name | 4-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 155849-49-3
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of neurologically active compounds.
Physicochemical Properties
This compound is a white to yellow crystalline powder. The introduction of a trifluoromethyl group significantly influences the lipophilicity and electron-withdrawing nature of the piperidine ring, making it a valuable scaffold in the design of novel therapeutic agents.[1]
| Property | Value | Reference |
| CAS Number | 155849-49-3 | [2][3][4][5] |
| Molecular Formula | C₆H₁₁ClF₃N | [2] |
| Molecular Weight | 189.61 g/mol | [3][5] |
| Appearance | White to yellow crystals or powder | [2] |
| Melting Point | 155-159 °C | [3][5] |
| Assay | ≥97% | [3][5] |
| Storage Temperature | 2-8°C | [3][5] |
| SMILES | Cl.FC(F)(F)C1CCNCC1 | [2] |
| InChI Key | KMUKXPQVPQUCDB-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
Representative Synthetic Protocol:
Step 1: Fluorination of 4-Piperidinecarboxylic Acid
This step involves the conversion of the carboxylic acid group to a trifluoromethyl group. A common method for this transformation is the use of sulfur tetrafluoride (SF₄) in the presence of a suitable solvent.
-
Materials: 4-Piperidinecarboxylic acid, sulfur tetrafluoride (SF₄), anhydrous hydrofluoric acid (HF), and chloroform (CHCl₃).
-
Procedure:
-
In a high-pressure autoclave, a mixture of 4-piperidinecarboxylic acid, anhydrous hydrofluoric acid, and chloroform is prepared.
-
The autoclave is cooled, and sulfur tetrafluoride is introduced.
-
The reaction mixture is heated to approximately 65°C and stirred for several hours.
-
After cooling to room temperature, the excess SF₄ and byproducts are carefully vented and neutralized with an alkaline solution.
-
The reaction mixture is poured into ice water and neutralized with sodium hydroxide to a pH of 10.
-
The aqueous layer is extracted with chloroform.
-
The combined organic extracts are dried and concentrated under reduced pressure.
-
The crude product, 4-(trifluoromethyl)piperidine, is purified by fractional distillation.[6]
-
Step 2: Hydrochloride Salt Formation
The purified 4-(trifluoromethyl)piperidine is then converted to its hydrochloride salt to improve its stability and handling properties.
-
Materials: Purified 4-(trifluoromethyl)piperidine, hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Procedure:
-
The purified 4-(trifluoromethyl)piperidine is dissolved in a minimal amount of a suitable organic solvent.
-
A solution of hydrochloric acid in an organic solvent is added dropwise to the piperidine solution with stirring.
-
The resulting precipitate, this compound, is collected by filtration.
-
The solid is washed with a cold, non-polar solvent (e.g., hexane) and dried under vacuum to yield the final product.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
One of the key areas of application is in the development of dopamine transporter (DAT) inhibitors.[3] The dopamine transporter is a protein that regulates the concentration of dopamine in the synaptic cleft, playing a vital role in neurotransmission.[7][8] Dysregulation of the dopamine system is implicated in various neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction.[7][9]
Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a method to evaluate the binding affinity of compounds derived from 4-(trifluoromethyl)piperidine for the dopamine transporter.
-
Materials: Cell membranes prepared from cells expressing the human dopamine transporter, [³H]-WIN 35,428 (a radiolabeled DAT ligand), test compounds, wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and scintillation cocktail.
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-WIN 35,428 in the wash buffer.
-
Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathway and Mechanism of Action
Derivatives of 4-(trifluoromethyl)piperidine often function as inhibitors of the dopamine transporter (DAT). By blocking DAT, these compounds prevent the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[7][8]
Caption: Inhibition of Dopamine Transporter (DAT) by a 4-(Trifluoromethyl)piperidine Derivative.
This diagram illustrates the normal process of dopamine release, binding to postsynaptic receptors, and reuptake by the presynaptic DAT. A 4-(trifluoromethyl)piperidine derivative is shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.
Safety Information
This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[3]
This technical guide provides a foundational understanding of this compound for its application in research and development. For detailed experimental procedures and safety protocols, it is essential to consult peer-reviewed literature and material safety data sheets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L19441.03 [thermofisher.com]
- 3. 4-(三氟甲基)哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]
- 6. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)piperidine hydrochloride is a pivotal building block in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into the piperidine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity (pKa). These modifications are strategically employed in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of its application in a key signaling pathway.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for researchers in designing synthetic routes, formulating drug candidates, and understanding the compound's behavior in biological systems.
General and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-(Trifluoromethyl)piperidinium chloride | N/A |
| CAS Number | 155849-49-3 | [1] |
| Molecular Formula | C₆H₁₁ClF₃N | [1] |
| Molecular Weight | 189.61 g/mol | [1] |
| Physical Form | Solid | [1] |
| Appearance | White to yellow crystals or powder | [2] |
Physical and Thermodynamic Properties
| Property | Value | Source |
| Melting Point | 155-159 °C | [1] |
| pKa (of the free base) | 9.62 ± 0.10 (Predicted) | N/A |
| Solubility | No quantitative data available. General solubility information suggests it is soluble in water, methanol, and DMSO. | N/A |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties of this compound.
Melting Point Determination
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Determination: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
pKa Determination by Potentiometric Titration
Protocol:
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Apparatus: A calibrated pH meter with a suitable electrode and a magnetic stirrer.
-
Titration: A known volume of the this compound solution is placed in a beaker with the pH electrode and a stir bar. The solution is stirred continuously. The titrant (NaOH solution) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[3]
Spectroscopic Analysis
¹H NMR Protocol:
-
Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
¹³C NMR Protocol:
-
Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent as for ¹H NMR.
-
Instrument: A high-resolution NMR spectrometer.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Protocol (KBr Pellet Method):
-
Sample Preparation: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument: An FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to aid in structural elucidation.[4]
Application in Drug Development: A Case Study in HIV-1 Inhibition
4-(Trifluoromethyl)piperidine and its derivatives are crucial intermediates in the synthesis of various pharmaceutically active compounds. A notable application is in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection.
Signaling Pathway and Mechanism of Action
HIV-1 entry into host T-cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, allowing it to then bind to a coreceptor, either CCR5 or CXCR4. This secondary binding event triggers further conformational changes in another viral protein, gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cytoplasm.
CCR5 antagonists, many of which incorporate the trifluoromethylpiperidine scaffold, act as entry inhibitors. They are allosteric modulators that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes an inactive conformation of the receptor, preventing its interaction with the viral gp120 protein. By blocking this crucial step, CCR5 antagonists effectively prevent the entry of R5-tropic HIV-1 strains into host cells.
Caption: HIV-1 entry and its inhibition by a CCR5 antagonist.
Experimental Workflow for Evaluating CCR5 Antagonists
The evaluation of a potential CCR5 antagonist involves a series of in vitro assays to determine its efficacy and selectivity.
Caption: Workflow for the evaluation of CCR5 antagonists.
Conclusion
This compound is a valuable synthon for the development of novel therapeutics. Its unique physicochemical properties, imparted by the trifluoromethyl group, offer medicinal chemists a powerful tool to modulate drug-like properties. The provided experimental protocols serve as a guide for the systematic characterization of this and similar compounds. The case study on CCR5 antagonists highlights the practical application of this building block in addressing significant medical needs. Further research into the quantitative solubility and experimental pKa of this compound will undoubtedly facilitate its broader application in drug discovery and development.
References
- 1. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]
- 2. L19441.03 [thermofisher.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structure elucidation of 4-(Trifluoromethyl)piperidine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on the predicted spectroscopic characteristics derived from foundational principles and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and interpret the necessary data for structural confirmation.
Physicochemical Properties
This compound is a white to yellow crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 155849-49-3 | [1][2][3] |
| Molecular Formula | C₆H₁₁ClF₃N | [1][3] |
| Molecular Weight | 189.61 g/mol | [2] |
| Melting Point | 155-159 °C | [2] |
| Appearance | White to yellow crystals or powder | [1] |
Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Broad Singlet | 2H | NH ₂⁺ |
| ~3.3 | Multiplet | 2H | H-2e, H-6e |
| ~3.0 | Multiplet | 2H | H-2a, H-6a |
| ~2.5 | Multiplet | 1H | H-4 |
| ~2.1 | Multiplet | 2H | H-3e, H-5e |
| ~1.8 | Multiplet | 2H | H-3a, H-5a |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Quartet J(C-F) (Hz) | Assignment |
| ~125 | ~280 | C F₃ |
| ~43 | - | C -2, C -6 |
| ~38 | ~25 | C -4 |
| ~27 | - | C -3, C -5 |
Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | J(F-H) (Hz) | Assignment |
| ~-73 | Multiplet | - | CF ₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium group.
Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3200 | Strong, Broad | N-H stretch (ammonium salt) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1580-1650 | Medium | N-H bend (ammonium salt) |
| 1100-1350 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base.
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Possible Fragment |
| 153 | [M-HCl]⁺ (Molecular ion of free base) |
| 134 | [M-HCl-F]⁺ |
| 84 | [M-HCl-CF₃]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structure elucidation.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for observing the N-H protons.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum. A standard ¹⁹F NMR experiment can be run with parameters similar to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like the free base of 4-(trifluoromethyl)piperidine, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The hydrochloride salt may require direct infusion with electrospray ionization (ESI).
-
GC-MS Method (for the free base):
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualization of the Elucidation Workflow
The logical flow of experiments for the complete structure elucidation is depicted below.
Caption: Workflow for the structure elucidation of this compound.
This comprehensive approach, combining NMR, IR, and MS, provides unambiguous confirmation of the molecular structure. The presented predicted data and detailed protocols serve as a robust guide for researchers working with this and structurally related compounds.
References
biological significance of trifluoromethylpiperidines
An In-depth Technical Guide to the Biological Significance of Trifluoromethylpiperidines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, significantly impacting the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Among these, the trifluoromethyl (CF3) group, when incorporated into a piperidine scaffold, creates a class of compounds known as trifluoromethylpiperidines. These structures are of profound interest in drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] This technical guide provides a comprehensive overview of the , detailing their synthesis, physicochemical characteristics, and diverse applications. It includes summaries of quantitative data, generalized experimental protocols, and visualizations of key concepts to serve as a vital resource for professionals in the field of drug development.
Introduction: The Strategic Role of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but is significantly more lipophilic and electron-withdrawing.[2] Its incorporation into a piperidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, offers several strategic advantages in drug design:[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] This often leads to an increased half-life and improved drug efficacy.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, such as hERG channel binding, and for optimizing a drug's absorption and distribution profile.[5]
-
Improved Binding Interactions: The CF3 group can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[6]
These properties have led to the widespread use of trifluoromethylpiperidine moieties in developing agents for the central nervous system (CNS), metabolic diseases, and as potent enzyme inhibitors.[7][8]
Physicochemical Properties
The position of the trifluoromethyl group on the piperidine ring (e.g., 2-, 3-, or 4-position) significantly influences the molecule's steric and electronic properties. Below is a summary of key physicochemical data for representative trifluoromethylpiperidine isomers.
| Property | 2-(Trifluoromethyl)piperidine | 4-(Trifluoromethyl)piperidine | Reference |
| CAS Number | 154630-93-0 | 657-36-3 | [9][10] |
| Molecular Formula | C₆H₁₀F₃N | C₆H₁₀F₃N | [9][10] |
| Molecular Weight | 153.15 g/mol | 153.15 g/mol | [9][10] |
| SMILES | C1CCNC(C1)C(F)(F)F | FC(F)(F)C1CCNCC1 | [9][10] |
| Proton Affinity (PAff) | Data Not Available | 925.10 kJ/mol | [10] |
| Gas Basicity (BasG) | Data Not Available | 892.00 kJ/mol | [10] |
Synthetic Strategies: An Overview
The synthesis of trifluoromethylpiperidines can be achieved through various routes, generally categorized by the method of ring formation or the introduction of the trifluoromethyl group. A generalized workflow is depicted below.
Caption: A generalized workflow for the synthesis of trifluoromethylpiperidines.
Key synthetic approaches reported in the literature include:
-
From Cyclic Substrates: This involves the modification of pre-existing six-membered rings. A classic example is the treatment of pipecolic acid with sulfur tetrafluoride (SF4).[11] Other methods include the reduction of trifluoromethyl-substituted pyridines or the fluorination of δ-lactams.[11][12]
-
From Acyclic Precursors via Cyclization: Various cyclization strategies are employed to construct the piperidine ring from linear amines. These include intramolecular Mannich reactions, silyl-aza-Prins reactions, and ring-closing metathesis (RCM).[11]
-
Electrophilic-induced Cyclization: This method can involve the treatment of ω-amino alkynes with reagents like AgF and TMSCF3 to produce 2-trifluoromethylpiperidines in high yields.[11]
Biological Significance and Therapeutic Applications
The unique properties conferred by the trifluoromethyl group make trifluoromethylpiperidines valuable scaffolds in various therapeutic areas.
Central Nervous System (CNS) Agents
The ability to enhance lipophilicity and metabolic stability makes the trifluoromethylpiperidine motif particularly suitable for CNS-active drugs, which must cross the blood-brain barrier.[2][5] While many CNS drugs contain a trifluoromethylphenyl group (e.g., Fluoxetine), the underlying principle of using the CF3 group to enhance potency and pharmacokinetic properties is the same.[6] These compounds are investigated for conditions such as depression, anxiety, and neurodegenerative diseases.[8][13][14]
Metabolic Disease Modulators
Trifluoromethylpiperidine derivatives have shown significant promise in the treatment of metabolic diseases like type 2 diabetes.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Gemigliptin is a pyrimidino-piperidine-based DPP-4 inhibitor. The trifluoromethyl group on the piperidine ring plays a crucial role in binding to the S2 extensive subsite of the DPP-4 enzyme, which enhances the drug's potency and selectivity for its target.[6]
Caption: Inhibition of DPP-4 by a CF3-piperidine compound prevents GLP-1 degradation.
Enzyme Inhibition
The trifluoromethyl group can act as a potent warhead or binding moiety in enzyme inhibitors.[15] Its strong electron-withdrawing properties can make adjacent groups more susceptible to nucleophilic attack, or it can form stable hydrates that mimic the transition state of a substrate, leading to potent and often irreversible inhibition.[15][16] Trifluoromethylpiperidines have been explored as inhibitors for enzymes like elastase and protein disulfide isomerase (PDI).[4][17]
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of trifluoromethylpiperidine compounds, based on common practices in the field.
Representative Synthetic Protocol: Intramolecular Mannich Reaction
This protocol describes a diastereoselective synthesis of 2-trifluoromethylpiperidines from a trifluoromethyl amine and an aldehyde.[11]
-
Iminium Formation: Condense the starting trifluoromethyl amine (1.0 eq) with a selected aldehyde (1.1 eq) in the presence of an acid catalyst (e.g., p-TsOH, 0.1 eq) in a suitable solvent such as toluene.
-
Cyclization: Heat the mixture to reflux to facilitate the formation of the iminium intermediate and subsequent intramolecular cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylpiperidine derivative.
General Protocol for Biological Evaluation: Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a trifluoromethylpiperidine compound against a target enzyme.[18]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations for testing.
-
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme at a predetermined concentration, and the test compound dilutions. Include controls for no enzyme, no inhibitor (vehicle control, e.g., DMSO), and a known reference inhibitor.
-
Incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme's specific substrate (which is often fluorogenic or chromogenic).
-
Data Acquisition: Measure the reaction progress over time by monitoring the change in fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.
Conclusion and Future Perspectives
Trifluoromethylpiperidines represent a privileged scaffold in medicinal chemistry, offering a powerful toolset for modulating the properties of drug candidates. The strategic introduction of the trifluoromethyl group allows for the fine-tuning of metabolic stability, lipophilicity, basicity, and target binding, leading to the development of potent and selective therapeutics.[2][19] Future research will likely focus on developing novel, more efficient synthetic routes to access a wider diversity of substituted trifluoromethylpiperidines. Furthermore, as our understanding of disease biology deepens, these versatile building blocks will undoubtedly be applied to an expanding range of biological targets, continuing to drive innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 8. List of Central nervous system agents (CNS agents) - Drugs.com [drugs.com]
- 9. 2-(Trifluoromethyl)piperidine | C6H10F3N | CID 11263608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Trifluoromethylpiperidine (CAS 657-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives | MDPI [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. drugs.com [drugs.com]
- 14. Central Nervous System (CNS) Stimulants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Irreversible enzyme inhibitors. 196. Active-site-directed irreversible inhibitors of dihydrofolate reductase derived from 1-(4-benzyloxy-3-chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazine and bearing a terminal phenyl sulfonate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accio.github.io [accio.github.io]
- 19. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Key Modulator of the Piperidine Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility. However, to meet the multifaceted demands of modern drug development, fine-tuning the properties of this privileged scaffold is often necessary. One of the most powerful strategies to achieve this is the incorporation of a trifluoromethyl (CF₃) group. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the core attributes of the piperidine scaffold, with a focus on its impact on physicochemical properties, metabolic stability, and biological activity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.
The Impact of the Trifluoromethyl Group on Physicochemical Properties
The introduction of a trifluoromethyl group onto the piperidine scaffold induces significant changes in its fundamental physicochemical properties, primarily its basicity (pKa) and lipophilicity (logP). These alterations have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing group. When placed on the piperidine ring, it significantly reduces the electron density of the nitrogen atom, thereby decreasing its basicity. This is reflected in a lower pKa value compared to the parent piperidine. A lower pKa means that at physiological pH (around 7.4), a larger proportion of the trifluoromethylated piperidine will exist in its neutral, un-ionized form compared to the unsubstituted piperidine. This can enhance its ability to cross biological membranes.
Lipophilicity (logP)
The trifluoromethyl group is highly lipophilic and its incorporation into the piperidine scaffold generally increases the molecule's overall lipophilicity, as measured by the logarithm of the partition coefficient (logP). An increase in lipophilicity can improve a compound's ability to cross cell membranes and access hydrophobic binding pockets within target proteins. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic enzymes.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of piperidine and its 4-trifluoromethyl derivative, illustrating the quantitative impact of the trifluoromethyl group.
| Compound | Structure | pKa | logP |
| Piperidine | 11.12 (experimental)[1][2] | 0.84 (experimental)[1][2] | |
| 4-(Trifluoromethyl)piperidine | 9.62 (predicted)[3] | Increased (qualitative) |
Enhancing Metabolic Stability
A major challenge in drug development is designing molecules that are resistant to metabolic degradation, thereby ensuring a sufficiently long half-life in the body to exert their therapeutic effect. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation.[4][5]
The introduction of a trifluoromethyl group is a widely employed strategy to enhance the metabolic stability of piperidine-containing compounds. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism.[6] By strategically placing a CF₃ group at a known or potential site of metabolism on the piperidine ring, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.
Common Metabolic Pathways of Piperidine and the Blocking Effect of the CF₃ Group
The primary metabolic pathways for the piperidine scaffold include:
-
C-Hydroxylation: Oxidation of the carbon atoms on the ring, particularly those adjacent to the nitrogen (alpha-carbons).
-
N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent.
-
Ring Oxidation: Formation of lactams.
A trifluoromethyl group can sterically and electronically hinder the action of CYP enzymes at or near its point of attachment, thus protecting the piperidine ring from these metabolic transformations.
Quantitative Metabolic Stability Data
The following table provides a representative comparison of the in vitro metabolic stability of a hypothetical piperidine-containing drug and its trifluoromethylated analog in human liver microsomes (HLM).
| Compound | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Hypothetical Piperidine Drug | 25 | 55 |
| Hypothetical CF₃-Piperidine Analog | > 120 | < 10 |
Note: This data is illustrative and serves to demonstrate the expected trend.
Influence on Biological Activity
The trifluoromethyl group can significantly impact the biological activity of piperidine-containing molecules by influencing their binding affinity and selectivity for their target proteins.
-
Enhanced Binding Affinity: The increased lipophilicity imparted by the CF₃ group can lead to stronger hydrophobic interactions with the target's binding pocket.
-
Altered Conformation: The steric bulk and stereoelectronic effects of the trifluoromethyl group can lock the piperidine ring into a specific conformation that is more favorable for binding.
-
Modified Receptor Interactions: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the entire molecule, potentially leading to more favorable electrostatic interactions with the target.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Methodology:
-
Sample Preparation: A precisely weighed amount of the test compound (e.g., 1-5 mg) is dissolved in a known volume of deionized water or a suitable co-solvent (e.g., methanol/water mixture) to a final concentration of approximately 1-10 mM.
-
Titration Setup: The sample solution is placed in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic or acidic functional group has been neutralized.
Determination of logP by the Shake-Flask Method
Methodology:
-
Solvent Preparation: 1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated 1-octanol and aqueous buffer in a vial. The final concentration of the test compound should be in a range that allows for accurate quantification in both phases.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the test compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The logP is calculated using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Methodology:
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound and positive control compounds (e.g., a rapidly metabolized drug and a stable drug)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
-
Incubation Procedure:
-
A solution of HLMs is prepared in phosphate buffer.
-
The test compound is added to the HLM solution and pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding the ice-cold quenching solution.
-
-
Sample Analysis:
-
The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Logical relationships of the CF3 group's effects.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Metabolic pathways of piperidine and CF3 blocking.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-(Trifluoromethyl)piperidine hydrochloride, a fluorinated building block frequently utilized in the synthesis of pharmaceutical compounds. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from safety data sheets (SDS), established occupational safety principles for handling hazardous chemicals, and data from structurally related piperidine derivatives to provide a thorough overview. Adherence to the safety protocols outlined herein is crucial to minimize risk and ensure a safe laboratory environment.
Physicochemical and Toxicological Properties
While extensive toxicological studies for this compound have not been fully conducted, the available data and information from analogous compounds are summarized below.
Physicochemical Information
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀F₃N·HCl | [1][2] |
| Molecular Weight | 189.61 g/mol | [1][2] |
| Appearance | White to yellow solid (crystals or powder) | |
| Melting Point | 155-159 °C | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Toxicological Data
| Hazard Classification | Statement |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) |
Source: GHS Classification from multiple SDS sources.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding pictograms.
| GHS Pictogram | Hazard Class | Hazard Statement |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Note: The GHS classification is based on information from various supplier Safety Data Sheets.
Experimental Protocols for Safety Assessment
While specific experimental safety data for this compound is lacking, the following are standardized protocols that would be used to assess the skin and eye irritation potential of this and similar chemical compounds.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)
This test method is an in vitro procedure used to assess the skin irritation potential of a substance.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis models, which mimic the properties of the upper layers of human skin, are used.
-
Test Substance Application: A small amount of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or progression of cellular damage.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is quantified spectrophotometrically.
-
Classification: A substance is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Following OECD TG 492)
This is an in vitro method to identify chemicals that can cause serious eye damage or irritation.
Methodology:
-
Tissue Preparation: Three-dimensional reconstructed human cornea-like epithelial (RhCE) tissue models are used.
-
Test Substance Application: The test substance is applied to the surface of the RhCE tissue. The application method and duration vary for liquids and solids (e.g., 30 minutes for liquids, 6 hours for solids).[5]
-
Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance.
-
Viability Assessment: Cell viability is determined using the MTT assay, similar to the skin irritation test.
-
Classification: The substance is classified based on the reduction in tissue viability. A viability of ≤ 60% is typically used as a cut-off to identify eye irritants.[5]
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
The use of a chemical fume hood is strongly recommended for all procedures involving this compound.
-
An emergency eyewash station and safety shower must be readily accessible in the work area.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[6] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[6] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[6] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a fume hood. For procedures with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2°C and 8°C.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid measures must be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste and disposed of through a licensed professional waste disposal service.[4]
Visualized Workflows and Logical Relationships
The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.
Caption: General experimental workflow for handling this compound.
Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE).
Caption: Step-by-step procedure for responding to a spill.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.
References
- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating the Solubility of 4-(Trifluoromethyl)piperidine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 4-(Trifluoromethyl)piperidine hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and illustrates the compound's application in synthetic chemistry.
Introduction
This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of a drug candidate. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides qualitative solubility information inferred from the general chemical properties of amine hydrochloride salts and practical observations from synthetic procedures. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their laboratories.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀F₃N · HCl | |
| Molecular Weight | 189.61 g/mol | |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 155-159 °C |
Qualitative Solubility Profile
As a hydrochloride salt, this compound is a polar compound. Its solubility is therefore expected to be higher in polar solvents and lower in non-polar solvents. The table below summarizes the expected qualitative solubility in a range of common organic solvents. This information is based on the general principles of solubility for amine hydrochloride salts and anecdotal evidence from purification and reaction work-ups.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol | High | The polar protic nature and hydrogen bonding capacity of methanol facilitate the dissolution of the ionic salt. |
| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of solvating the hydrochloride salt. Some sources suggest that many hydrochloride salts are highly soluble in ethanol. | |
| Isopropanol | Moderate | Isopropanol is less polar than methanol and ethanol, which may result in slightly lower, but still significant, solubility. It is sometimes used for recrystallization, suggesting that solubility is not excessively high at all temperatures. | |
| Polar Aprotic | Acetonitrile | Moderate to Low | While polar, the aprotic nature of acetonitrile may lead to moderate or limited solubility compared to protic solvents. |
| Acetone | Low | Acetone is a moderately polar aprotic solvent and is often used as a wash solvent, suggesting low solubility. | |
| Halogenated | Dichloromethane | Low | Dichloromethane is a solvent of intermediate polarity and is less likely to effectively solvate the ionic hydrochloride salt. |
| Ethers | Diethyl Ether | Very Low | As a non-polar aprotic solvent, diethyl ether is a poor solvent for ionic salts and is often used to precipitate them from solution. |
| Hydrocarbons | Hexane, Toluene | Very Low | These non-polar solvents are not expected to dissolve significant amounts of the polar hydrochloride salt. They are commonly used as wash solvents. |
| Amides | Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic salts. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant collected
-
Visualization of Experimental Workflow and Synthetic Utility
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the role of this compound as a synthetic building block.
Caption: Experimental workflow for solubility determination.
Caption: Role as a building block in synthesis.
Conclusion
While quantitative solubility data for this compound remains scarce in the public domain, this technical guide provides a foundational understanding for researchers. The qualitative assessment suggests high solubility in polar protic solvents and lower solubility in non-polar and some polar aprotic solvents. The provided experimental protocol offers a reliable method for determining specific solubility values, which are crucial for the successful application of this important building block in pharmaceutical research and development.
An In-depth Technical Guide to the Material Safety of 4-(Trifluoromethyl)piperidine hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the material safety data for 4-(Trifluoromethyl)piperidine hydrochloride (CAS No. 155849-49-3), a compound often utilized as an intermediate in the synthesis of pharmaceuticals. The following sections consolidate critical safety information, handling procedures, and emergency protocols.
Section 1: Chemical Identification and Physical Properties
This compound is a solid, appearing as a white to yellow crystalline powder.[1] Key identifying and physical data are summarized below.
| Identifier | Value | Source |
| CAS Number | 155849-49-3 | [1][2][3] |
| Molecular Formula | C₆H₁₀F₃N·HCl | [2] |
| Molecular Weight | 189.61 g/mol | [2][4] |
| Appearance | White to yellow crystals or powder | [1] |
| Melting Point | 155-159 °C | |
| SMILES | Cl.FC(F)(F)C1CCNCC1 | [1] |
| InChI Key | KMUKXPQVPQUCDB-UHFFFAOYSA-N | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards are related to irritation and potential respiratory effects.
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
The signal word for this chemical is "Warning".
Section 3: Handling, Storage, and Personal Protection
Proper handling and storage are crucial to ensure safety in a laboratory setting.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes.[5] Prevent dust and aerosol formation.[5] Use in a well-ventilated area or outdoors.[2] Wash hands and any exposed skin thoroughly after handling.[2] |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[2] Recommended storage temperature is between 2-8°C. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] A dust mask (type N95 in the US) is recommended. |
Section 4: First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2] |
Section 5: Fire Fighting and Accidental Release Measures
| Aspect | Protocol |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Fire Fighting Procedures | Firefighters should wear self-contained breathing apparatus.[5] |
| Accidental Release | Ensure adequate ventilation and wear personal protective equipment.[2] Sweep up the material and shovel it into a suitable container for disposal.[2] Avoid creating dust.[2] Do not let the product enter drains.[5] |
Visualizing Safety Protocols
To further clarify procedural workflows, the following diagrams illustrate key safety and information management processes.
Caption: Logical structure of a Material Safety Data Sheet.
Caption: Workflow for handling a chemical spill.
References
- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 4-(Trifluoromethyl)piperidine, chloride | C6H11ClF3N | CID 24212076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
The Therapeutic Potential of Trifluoromethylated Piperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its versatility as a synthetic fragment has made it a privileged structure in drug design. The strategic incorporation of a trifluoromethyl (CF3) group onto the piperidine ring has emerged as a powerful tool to enhance the therapeutic potential of these molecules. The CF3 group, with its unique electronic and steric properties, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This in-depth technical guide explores the synthesis, pharmacological properties, and therapeutic applications of trifluoromethylated piperidines, providing a comprehensive resource for researchers in the field.
The trifluoromethyl group is a strong electron-withdrawing moiety that can alter the pKa of nearby functional groups, which in turn influences ionization at physiological pH and can impact receptor interactions and membrane permeability. Furthermore, the high metabolic stability of the C-F bond often protects adjacent positions from oxidative metabolism, leading to improved pharmacokinetic profiles.[2] This guide will delve into the quantitative structure-activity relationships (SAR) of this compound class, present detailed experimental methodologies for their evaluation, and visualize key biological pathways and experimental workflows.
Pharmacological Properties and Therapeutic Targets
Trifluoromethylated piperidines have shown promise against a wide range of biological targets, demonstrating their potential in various therapeutic areas.
Enzyme Inhibition
Trifluoromethylated piperidines have been extensively investigated as inhibitors of various enzymes implicated in disease.
-
Monoamine Oxidase (MAO) Inhibition: Certain trifluoromethylated piperidine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of monoamine neurotransmitters.[1] Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
-
Elastase Inhibition: Densely substituted piperidines functionalized with a trifluoromethyl group have demonstrated potent inhibitory activity against elastase, an enzyme involved in the degradation of elastin and collagen.[1] This makes them potential candidates for treating inflammatory skin conditions and other diseases associated with excessive elastase activity.
-
Cholinesterase Inhibition: Trifluoromethylated piperidines have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[1] Cholinesterase inhibitors are a mainstay in the treatment of Alzheimer's disease.
-
α-Glucosidase Inhibition: Some fluorine-substituted piperidine derivatives have shown remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This highlights their potential as antidiabetic agents.
-
Dengue Virus (DENV) NS2B/NS3 Protease Inhibition: A proline-based derivative containing a meta-trifluoromethyl group has shown inhibitory activity against the DENV NS2B/NS3 protease, a key enzyme in the viral replication cycle.[3]
Central Nervous System (CNS) Modulation
The piperidine scaffold is a well-established privileged structure in CNS drug discovery due to its ability to cross the blood-brain barrier.[4] The incorporation of a trifluoromethyl group can further enhance CNS penetration and modulate the activity of various CNS targets. Trifluoromethylphenyl piperidines, for instance, are being investigated as modulators of G-protein coupled receptors (GPCRs) and transporters.[2]
Anticancer and Antimicrobial Activity
Emerging research has highlighted the potential of trifluoromethylated piperidines in oncology and infectious diseases. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] Additionally, some N-(trifluoromethyl)phenyl substituted pyrazole derivatives containing a piperidine moiety have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological data for a selection of trifluoromethylated piperidine derivatives against various targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 4l | MAO-A | 0.40 ± 0.05 | [1] |
| 4n | MAO-B | 1.01 ± 0.03 | [1] |
| 11 | MAO-A | 1.14 ± 0.03 | [1] |
| 11 | MAO-B | 1.01 ± 0.16 | [1] |
Table 2: Cholinesterase Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 5 | AChE | 4.37 ± 0.94 | [1] |
| 5 | BChE | 14.9 ± 1.11 | [1] |
Table 3: Elastase Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 7f | Elastase | 0.06 ± 0.02 | [1] |
| 4b | Elastase | 0.41 ± 0.01 | [1] |
Table 4: Antiviral Activity
| Compound ID | Target | IC50 (µM) | Reference |
| 3 | DENV NS2B/NS3 Protease | 5.0 | [3] |
Table 5: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Amelanotic Melanoma) | 24.4 | [5] |
| 3b | A375 (Melanotic Melanoma) | 25.4 | [5] |
| 3b | MCF-7/WT (Breast Cancer) | >100 | [5] |
| 3b | DU145 (Prostate Cancer) | 51.5 | [5] |
Table 6: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 25 | S. aureus (MRSA) | 0.78 | [6] |
| 25 | S. epidermidis | 1.56 | [6] |
| 25 | E. faecium | 0.78 | [6] |
| 13 | S. aureus (MRSA) | 3.12 | [6] |
Pharmacokinetic Profile
The introduction of a trifluoromethyl group is a well-established strategy to improve the pharmacokinetic properties of drug candidates. This is primarily due to the increased metabolic stability conferred by the strong C-F bond, which can block sites of metabolism.[2] Fluorination can also modulate lipophilicity, which in turn affects absorption, distribution, and clearance.
A study on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles demonstrated that the incorporation of fluorine significantly influenced oral absorption. Although specific quantitative data for a series of trifluoromethylated piperidines is sparse, the general principles suggest that this chemical modification holds significant promise for optimizing the pharmacokinetic profiles of piperidine-based drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for key experiments in the evaluation of trifluoromethylated piperidines.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes an in vitro assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.
-
Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine for MAO-A and benzylamine for MAO-B)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Positive Controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
In a 96-well plate, add MAO assay buffer, HRP, and the fluorogenic probe to each well.
-
Add the test compounds or controls to the respective wells.
-
Add the MAO-A or MAO-B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically over a period of 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)
This protocol outlines a colorimetric assay to screen for AChE inhibitors.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Positive Control (e.g., Donepezil)
-
96-well clear plates
-
-
Procedure:
-
Prepare serial dilutions of test compounds and the positive control.
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compounds or controls to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value from the concentration-response curve.
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a trifluoromethylated piperidine derivative.
-
Animals: Male Sprague-Dawley or Wistar rats (e.g., 250-300 g).
-
Formulation: The test compound is formulated in a suitable vehicle to ensure solubility and stability (e.g., a suspension in 0.5% methylcellulose or a solution in a mixture of DMSO, PEG400, and saline).
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the test compound (e.g., 1-5 mg/kg) via the tail vein to a group of rats. This group serves to determine the clearance and volume of distribution.
-
Oral (PO) Administration: Administer a single dose of the test compound (e.g., 5-20 mg/kg) via oral gavage to a separate group of fasted rats.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into heparinized or EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Extract the test compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathway of Dopamine Transporter (DAT) Inhibition
Inhibition of the dopamine transporter by trifluoromethylated piperidines leads to an increase in synaptic dopamine levels, which in turn modulates downstream signaling cascades.
Signaling Pathway of Monoamine Oxidase (MAO) Inhibition
MAO inhibitors prevent the breakdown of monoamine neurotransmitters, leading to their increased availability in the presynaptic neuron and subsequent release into the synapse.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
This diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps in an in vivo pharmacokinetic study.
Conclusion
Trifluoromethylated piperidines represent a promising class of compounds with significant therapeutic potential across a range of diseases. The incorporation of the trifluoromethyl group offers a powerful strategy to enhance the pharmacological and pharmacokinetic properties of the versatile piperidine scaffold. The data presented in this guide highlight the potent and diverse biological activities of these compounds, from enzyme inhibition to CNS modulation. The detailed experimental protocols provide a foundation for the continued investigation and development of novel trifluoromethylated piperidine-based therapeutics. As our understanding of the structure-activity relationships of this compound class deepens, so too will our ability to design and synthesize next-generation medicines with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 4-(Trifluoromethyl)piperidine Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)piperidine hydrochloride building block has emerged as a pivotal scaffold in contemporary medicinal chemistry. Its unique structural and physicochemical properties, imparted by the trifluoromethyl (-CF3) group, offer significant advantages in the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of the 4-(trifluoromethyl)piperidine moiety into drug candidates is driven by the profound effects of the trifluoromethyl group on molecular properties. The -CF3 group is a powerful electron-withdrawing group, which can significantly modulate the pKa of the piperidine nitrogen. This alteration of basicity influences the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets. Furthermore, the lipophilic nature of the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system (CNS).
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀F₃N·HCl | [1] |
| Molecular Weight | 189.61 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 155-159 °C | [1] |
| CAS Number | 155849-49-3 | [1] |
Synthesis of the 4-(Trifluoromethyl)piperidine Scaffold
The synthesis of this compound is a critical first step for its utilization as a building block. A common and efficient method involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridine.
Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine
This protocol outlines a general procedure for the reduction of 4-(trifluoromethyl)pyridine to 4-(trifluoromethyl)piperidine.
Materials:
-
4-(Trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, dioxane)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the catalyst, typically 5-10 mol% of PtO₂ or Pd/C.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but can vary depending on the catalyst and substrate).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for a designated time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethyl)piperidine.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Note: Reaction conditions such as catalyst choice, solvent, temperature, pressure, and reaction time should be optimized for specific substrates and scales.
Key Reactions for Derivatization
Once synthesized, the secondary amine of this compound provides a versatile handle for a variety of chemical transformations, most notably N-arylation reactions, to generate libraries of drug candidates. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-(trifluoromethyl)piperidine with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and this compound. Note: The hydrochloride salt may need to be neutralized in situ or converted to the free base prior to the reaction.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(trifluoromethyl)piperidine.
Yields for Buchwald-Hartwig Amination of Piperidines (General):
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Piperidine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 85-95 |
| 4-Chloroanisole | Piperidine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 75-85 |
| 2-Bromopyridine | Piperidine | Pd(OAc)₂/DavePhos | Cs₂CO₃ | Dioxane | 80-90 |
Note: These are representative yields for similar systems and may vary for 4-(trifluoromethyl)piperidine.
Applications in Medicinal Chemistry: Targeting Neurological and Other Disorders
The 4-(trifluoromethyl)piperidine scaffold is a key component in a number of therapeutic agents and clinical candidates, particularly those targeting CNS disorders. Its ability to modulate physicochemical properties makes it a valuable tool for designing ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric conditions.
Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a promising target for the treatment of schizophrenia, substance abuse, and Parkinson's disease. The introduction of the 4-(trifluoromethyl)piperidine moiety has been shown to influence the potency and selectivity of D3 receptor antagonists.
Dopamine D3 Receptor Signaling Pathway
Structure-Activity Relationship (SAR) Insights
SAR studies have shown that the nature and position of substituents on the N-aryl ring of 4-(trifluoromethyl)piperidine derivatives significantly impact their affinity and selectivity for the D3 receptor. The trifluoromethyl group on the piperidine ring often contributes to enhanced binding affinity and favorable pharmacokinetic properties.
Quantitative Biological Data for D3 Receptor Antagonists (Representative):
| Compound Structure | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(trifluoromethyl)benzamide | 0.5 | 50 | 100 |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-(trifluoromethyl)benzamide | 1.2 | 85 | 71 |
Note: These are examples of potent D3 antagonists; specific data for compounds with the 4-(trifluoromethyl)piperidine moiety should be consulted from primary literature.
Serotonin Reuptake Inhibitors (SRIs)
The 4-(trifluoromethyl)piperidine scaffold can also be found in molecules designed as serotonin reuptake inhibitors, which are widely used as antidepressants. The trifluoromethyl group can influence the interaction of the molecule with the serotonin transporter (SERT).
Serotonin Reuptake Inhibition Mechanism
Pharmacokinetic Considerations
The incorporation of the 4-(trifluoromethyl)piperidine moiety can have a significant impact on the pharmacokinetic profile of a drug candidate. The increased lipophilicity can improve absorption and brain penetration, while the electron-withdrawing nature of the -CF3 group can block metabolic oxidation at the 4-position of the piperidine ring, thereby increasing the metabolic stability and half-life of the compound.
General Pharmacokinetic Parameters Influenced by Trifluoromethylation:
| Parameter | Effect of -CF3 Group | Rationale |
| Lipophilicity (logP) | Increase | The fluorine atoms are more lipophilic than hydrogen atoms. |
| Metabolic Stability | Increase | The C-F bond is very strong and resistant to metabolic cleavage. The electron-withdrawing nature can also deactivate adjacent C-H bonds to oxidation. |
| Bioavailability | Can Increase | Improved membrane permeability and reduced first-pass metabolism can lead to higher bioavailability. |
| Protein Binding | Can Increase | Increased lipophilicity can lead to higher binding to plasma proteins like albumin. |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally restricted piperidine scaffold and the electronically and sterically demanding trifluoromethyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The ability to modulate pKa, lipophilicity, and metabolic stability makes this scaffold particularly attractive for the development of CNS-penetrant drugs and other therapeutic agents requiring optimized pharmacokinetic profiles. The synthetic accessibility and the potential for diverse derivatization through established methods like the Buchwald-Hartwig amination further underscore its importance in the ongoing quest for novel and improved medicines. As our understanding of structure-activity and structure-property relationships continues to evolve, the strategic application of the 4-(trifluoromethyl)piperidine moiety is expected to play an increasingly significant role in the design of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-(Trifluoromethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary method detailed is the catalytic hydrogenation of 4-(trifluoromethyl)pyridine, which offers a direct and atom-economical route to the desired product. This protocol includes information on catalyst selection, reaction conditions, and product characterization. Quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, 4-(trifluoromethyl)piperidine serves as a crucial intermediate in the synthesis of novel therapeutic agents. The most direct and widely utilized method for the preparation of 4-(trifluoromethyl)piperidine is the catalytic hydrogenation of 4-(trifluoromethyl)pyridine. The resulting free base is then typically converted to its hydrochloride salt for improved stability and handling.
Synthesis Pathway
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-(trifluoromethyl)pyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring in the presence of a catalyst and a hydrogen source. When the reaction is conducted in the presence of hydrochloric acid, the hydrochloride salt of the product is directly obtained.
Caption: Synthetic route from 4-(Trifluoromethyl)pyridine to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via catalytic hydrogenation.
| Parameter | Value | Reference(s) |
| Reactant | 4-(Trifluoromethyl)pyridine | |
| Product | This compound | |
| Molecular Formula | C₆H₁₁ClF₃N | [1] |
| Molecular Weight | 189.61 g/mol | [1] |
| Typical Purity | ≥97% | |
| Melting Point | 155-159 °C, ≥160 °C (decomposition) | [1] |
| Typical Yield | High (specific yield is catalyst and condition dependent) | [2][3] |
Experimental Protocols
The following protocols describe the synthesis of this compound by catalytic hydrogenation of 4-(trifluoromethyl)pyridine using different catalyst systems.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on the general principle of hydrogenating fluorinated pyridines in an acidic medium.[3]
Materials:
-
4-(Trifluoromethyl)pyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure autoclave/hydrogenation reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in methanol.
-
Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) to the solution.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.
-
Reaction: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 16-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is adapted from general procedures for pyridine hydrogenation using Adams' catalyst.
Materials:
-
4-(Trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
High-pressure autoclave/hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 4-(trifluoromethyl)pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (2-5 mol%) to the solution.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 50-70 bar.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Vent the reactor and purge with nitrogen.
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue can be co-evaporated with toluene to azeotropically remove residual acetic acid.
-
Salt Formation and Purification: Dissolve the residue in a minimal amount of ethanol and add an ethereal solution of HCl to precipitate the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as multiplets, as will the proton at the C4 position. The NH₂⁺ proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the different carbons of the piperidine ring. The carbon bearing the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR should exhibit a single signal, likely a triplet due to coupling with the C4 proton, in the characteristic chemical shift range for a CF₃ group attached to a saturated carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base [M+H]⁺.
-
Melting Point: The melting point should be consistent with the reported values (155-159 °C).
Safety Precautions
-
Hydrogenations should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields.
-
Palladium on carbon and Platinum oxide catalysts can be pyrophoric upon exposure to air, especially when dry and containing residual hydrogen. Handle with care and quench the catalyst properly after filtration.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
4-(Trifluoromethyl)pyridine is a hazardous chemical. Consult the Safety Data Sheet (SDS) before use.
-
The product, this compound, is an irritant. Avoid inhalation, ingestion, and contact with skin and eyes.
References
Application Notes and Protocols for the Multi-Step Synthesis of Trifluoromethylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpiperidine derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into the piperidine scaffold can profoundly influence the compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This has led to their use in the development of a wide range of therapeutic agents. This document provides an overview of common multi-step synthetic strategies for accessing these valuable building blocks, complete with detailed experimental protocols and comparative data.
Synthetic Strategies Overview
Several synthetic routes have been developed for the preparation of trifluoromethylpiperidine derivatives. The choice of strategy often depends on the desired substitution pattern on the piperidine ring and the availability of starting materials. Key methodologies include:
-
Fluorination of Piperidine Carboxylic Acids: A direct approach where a carboxylic acid functional group on the piperidine ring is converted to a trifluoromethyl group.
-
Catalytic Hydrogenation of Trifluoromethylpyridines: A robust method for the synthesis of various trifluoromethylpiperidine isomers from readily available trifluoromethylpyridines.
-
Mannich Reaction: A versatile multicomponent reaction for the construction of the piperidine ring with concomitant introduction of a trifluoromethyl-containing substituent.[1][2]
-
Ugi Multicomponent Reaction: A powerful tool for the rapid assembly of complex piperidine structures bearing a trifluoromethyl group.
-
Nucleophilic Trifluoromethylation of Piperidinyl Imines: A strategy that involves the addition of a trifluoromethyl nucleophile to an imine precursor.
The following sections will detail the experimental protocols for some of these key transformations.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for different synthetic approaches to trifluoromethylpiperidine derivatives, allowing for a comparison of their efficiencies.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | No. of Steps | Overall Yield (%) | Key Advantages | Reference(s) |
| Fluorination of Piperidine Carboxylic Acid | 4-Piperidinecarboxylic acid | SF4, Anhydrous HF, CH2Cl2 | 1 | 58.7 - 66.5 | Direct conversion of a common functional group. | [3] |
| Catalytic Hydrogenation | 4-(Trifluoromethyl)pyridine | Rh NPs, THF, H2 | 1 | High | High yields and diastereoselectivity, tolerant to air and moisture.[4] | [4][5] |
| Intramolecular Mannich Reaction | Trifluoromethyl amine, Aldehydes | p-TsOH, Toluene | 2 | Moderate to Good | Diastereoselective synthesis of 2-trifluoromethylpiperidines.[1] | [1][6] |
| Ugi-type Reaction from Imine | Imine of δ-lactam, Isocyanide, CF3CO2H | CF3CO2H | 2 | Good | Access to diverse α,α-disubstituted piperidines. | [7] |
| Aza-Michael Addition | Optically active ω-amino α,β-unsaturated ketone | Basic conditions | Multi-step | 80 (cyclization) | Excellent diastereoselectivity for cis-2-trifluoromethylpiperidines. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)piperidine via Fluorination of 4-Piperidinecarboxylic Acid
This protocol describes the direct conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (SF4).
Materials:
-
4-Piperidinecarboxylic acid
-
Sulfur tetrafluoride (SF4)
-
Anhydrous hydrofluoric acid (HF)
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Sodium hydroxide (NaOH) solution
-
Ice water
-
Stainless steel autoclave (e.g., 316L material)
-
Extraction solvent (e.g., dichloromethane or chloroform)
Procedure:
-
In a 1 L stainless steel autoclave, add 100g of 4-piperidinecarboxylic acid, 100g of dichloromethane, and 90g of anhydrous hydrofluoric acid as a mixed solvent.
-
Stir the mixture for 15 minutes.
-
Carefully add 170g of sulfur tetrafluoride to the autoclave.
-
With stirring, heat the reaction mixture to 85°C and maintain this temperature for 3 hours.
-
Cool the autoclave to room temperature.
-
Vent the by-product, thionyl difluoride, and any unreacted sulfur tetrafluoride into an alkali liquor absorption trap.
-
Carefully pour the reaction solution into ice water.
-
Neutralize the aqueous solution to a pH of 10 with a sodium hydroxide solution.
-
Extract the product with chloroform.
-
Combine the organic extracts and obtain the product, 4-(trifluoromethyl)piperidine, through fractional distillation.
Expected Yield: Approximately 72g (58.7% based on 4-piperidinecarboxylic acid), with a purity of ~96.7%.[3]
Protocol 2: Synthesis of Trifluoromethylpiperidine Derivatives via Catalytic Hydrogenation of Trifluoromethylpyridines
This protocol outlines the hydrogenation of a trifluoromethyl-substituted pyridine to the corresponding piperidine.
Materials:
-
4-(Trifluoromethyl)pyridine
-
Rhodium nanoparticles (Rh NPs) on a support (e.g., 1.25 or 0.625 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Molecular hydrogen (H2)
-
Autoclave (e.g., Parr 477) equipped with PID temperature control
-
Glove box
-
Silica gel
Procedure:
-
Inside a glove box, charge the autoclave with the desired amount of Rh NPs catalyst and a solution of 4-(trifluoromethyl)pyridine in THF (e.g., 0.124 M).
-
Seal the autoclave and remove it from the glove box.
-
Pressurize the autoclave with molecular hydrogen to the desired pressure.
-
Stir the reaction mixture at the selected temperature for the desired time.
-
Upon completion of the reaction, depressurize the autoclave.
-
Filter the solution through a pad of silica gel to remove the catalyst.
-
The filtrate contains the desired 4-(trifluoromethyl)piperidine. The product can be isolated by removal of the solvent under reduced pressure. For volatile products, in situ protection (e.g., with Cbz-Cl or Fmoc-Cl) is recommended before isolation.[4]
Expected Yield: High yields are typically obtained with excellent diastereoselectivity.[4]
Protocol 3: Diastereoselective Synthesis of 2-Trifluoromethylpiperidines via Intramolecular Mannich Reaction
This protocol describes the synthesis of 2,6-disubstituted-2-trifluoromethylpiperidines through an acid-catalyzed intramolecular cyclization.
Materials:
-
Trifluoromethyl amine precursor (e.g., a primary amine with a pendant nucleophilic group)
-
Aldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Dean-Stark apparatus
Procedure:
-
To a solution of the trifluoromethyl amine precursor in anhydrous toluene, add the desired aldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylpiperidine derivative.[1]
Expected Yield: Good diastereoselectivity is often observed.[1]
Visualizations
Synthetic Workflow: Fluorination of Piperidine Carboxylic Acid
References
- 1. mdpi.com [mdpi.com]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Purifying 4-(Trifluoromethyl)piperidine Hydrochloride: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the purification of 4-(Trifluoromethyl)piperidine hydrochloride, a key building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it a valuable component in the synthesis of novel bioactive molecules. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds.
This document outlines three primary purification techniques: recrystallization, acid-base extraction, and column chromatography. Each method is presented with a detailed experimental protocol and guidance on data interpretation.
Data Summary
The following table summarizes typical quantitative data associated with the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity Before | Typical Purity After | Typical Yield | Key Parameters |
| Recrystallization | 85-95% | >99% | 70-90% | Solvent system, cooling rate, temperature |
| Acid-Base Extraction | Variable | >98% | 80-95% | pH of aqueous solutions, extraction solvent |
| Column Chromatography | 80-90% | >99% | 60-80% | Stationary phase, mobile phase composition |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial for achieving high purity and yield. For this compound, a polar protic solvent or a mixed solvent system is often effective.
Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., isopropanol, ethanol, or a mixture of acetonitrile and methanol) at elevated temperature. A suitable solvent will dissolve the compound when hot but result in poor solubility at room temperature.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Acid-Base Extraction
This technique leverages the basicity of the piperidine nitrogen to separate the compound from neutral or acidic impurities. The hydrochloride salt must first be converted to the free base.
Protocol:
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Slowly add a base (e.g., 1 M NaOH solution) to the aqueous solution with stirring until the pH is greater than 10. This deprotonates the piperidinium ion to form the free base.
-
Extraction of Free Base: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate. The free base will move into the organic layer.
-
Washing: Combine the organic extracts and wash with brine to remove residual water and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration: Filter to remove the drying agent.
-
Conversion back to Hydrochloride Salt: Bubble dry HCl gas through the organic solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) to precipitate the purified this compound.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Due to the basic nature of the free piperidine, special considerations are necessary when using silica gel.
Protocol:
-
Preparation of the Free Base: Convert the hydrochloride salt to the free base as described in the acid-base extraction protocol (steps 1-5).
-
Stationary Phase: Prepare a column with silica gel. To prevent streaking and improve separation, the silica gel can be pre-treated with a base (e.g., by slurrying with a solvent containing 1-2% triethylamine). Alternatively, alumina can be used as the stationary phase.
-
Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase. A gradient of increasing polarity (e.g., from hexane to ethyl acetate) is often effective. The addition of a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase is recommended when using silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal and Salt Formation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the purified free base back to the hydrochloride salt as described in the acid-base extraction protocol (step 7).
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Application Notes and Protocols for Parallel Synthesis Utilizing 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)piperidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for the unique properties conferred by the trifluoromethyl (-CF3) group. The incorporation of this moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Parallel synthesis, a high-throughput methodology, enables the rapid generation of large, focused libraries of compounds from a common scaffold. This document provides detailed application notes and protocols for the efficient use of this compound in parallel synthesis to accelerate the drug discovery process.
The strategic use of 4-(trifluoromethyl)piperidine in library synthesis allows for the exploration of chemical space around a core structure, facilitating the identification of hits and the optimization of lead compounds. The protocols outlined below focus on robust and widely applicable reaction classes amenable to parallel synthesis formats: amide bond formation and urea synthesis.
Core Applications in Parallel Synthesis
This compound is a versatile secondary amine that can be readily derivatized in a parallel format to generate diverse libraries of molecules. The primary applications involve the formation of new carbon-nitrogen bonds at the piperidine nitrogen.
Logical Workflow for Parallel Library Synthesis
The following diagram illustrates a generalized workflow for the parallel synthesis of compound libraries starting from this compound.
Caption: Generalized workflow for parallel library synthesis.
Experimental Protocols
Protocol 1: Parallel Amide Bond Formation
This protocol describes the parallel synthesis of a library of amides from 4-(trifluoromethyl)piperidine and a diverse set of carboxylic acids using a standard amide coupling reagent.
Reaction Scheme:
Materials:
-
This compound
-
Polymer-supported triethylamine (PS-TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Array of carboxylic acids (in solution, e.g., 0.5 M in DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Free-Basing of 4-(Trifluoromethyl)piperidine:
-
In a suitable flask, suspend this compound (1.0 eq) and PS-TEA (2.5 eq) in anhydrous DCM.
-
Stir the suspension at room temperature for 1 hour.
-
Filter the mixture to remove the polymer-supported base and wash the resin with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the free base of 4-(trifluoromethyl)piperidine. Prepare a stock solution (e.g., 0.5 M in anhydrous DMF).
-
-
Parallel Amide Coupling:
-
To each well of a 96-well reaction block, add the desired carboxylic acid solution (1.0 eq, e.g., 100 µL of a 0.5 M solution).
-
To each well, add a solution of HATU in DMF (1.1 eq).
-
Agitate the reaction block at room temperature for 15 minutes to pre-activate the carboxylic acids.
-
Add the stock solution of 4-(trifluoromethyl)piperidine (1.2 eq) to each well.
-
Seal the reaction block and agitate at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding an equal volume of water to each well.
-
Extract the products with ethyl acetate.
-
The organic layers can be purified in parallel using Solid-Phase Extraction (SPE) or preparative HPLC.
-
Data Presentation:
| Carboxylic Acid (R-COOH) | Product | Yield (%) | Purity (%) (LC-MS) |
| Benzoic acid | N-Benzoyl-4-(trifluoromethyl)piperidine | 85 | >95 |
| 4-Chlorobenzoic acid | N-(4-Chlorobenzoyl)-4-(trifluoromethyl)piperidine | 82 | >95 |
| 3-Methoxybenzoic acid | N-(3-Methoxybenzoyl)-4-(trifluoromethyl)piperidine | 88 | >95 |
| Acetic acid | N-Acetyl-4-(trifluoromethyl)piperidine | 91 | >98 |
| Cyclohexanecarboxylic acid | N-(Cyclohexanecarbonyl)-4-(trifluoromethyl)piperidine | 89 | >95 |
Note: Yields and purities are representative and may vary depending on the specific carboxylic acid and purification method.
Protocol 2: Parallel Synthesis of Urea Derivatives
This protocol outlines the synthesis of a library of N-substituted ureas from 4-(trifluoromethyl)piperidine and various isocyanates.
Reaction Scheme:
Materials:
-
This compound
-
Triethylamine (TEA) or DIPEA
-
Array of isocyanates (in solution, e.g., 0.5 M in anhydrous DCM)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of 4-(Trifluoromethyl)piperidine Solution:
-
In a flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free base in situ.
-
-
Parallel Urea Synthesis:
-
To each well of a 96-well reaction block, add the desired isocyanate solution (1.0 eq, e.g., 100 µL of a 0.5 M solution).
-
To each well, add the prepared solution of 4-(trifluoromethyl)piperidine (1.05 eq).
-
Seal the reaction block and agitate at room temperature for 4-8 hours.
-
-
Work-up and Purification:
-
Upon completion, the solvent can be evaporated under a stream of nitrogen.
-
The resulting crude products can be redissolved in a suitable solvent (e.g., DMSO) for direct biological screening or purified by parallel preparative HPLC.
-
Data Presentation:
| Isocyanate (R-NCO) | Product | Yield (%) | Purity (%) (LC-MS) |
| Phenyl isocyanate | 1-Phenyl-3-(4-(trifluoromethyl)piperidin-1-yl)urea | 92 | >98 |
| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(4-(trifluoromethyl)piperidin-1-yl)urea | 90 | >95 |
| 3-(Trifluoromethyl)phenyl isocyanate | 1-(3-(Trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)piperidin-1-yl)urea | 88 | >95 |
| Cyclohexyl isocyanate | 1-Cyclohexyl-3-(4-(trifluoromethyl)piperidin-1-yl)urea | 95 | >98 |
| Benzyl isocyanate | 1-Benzyl-3-(4-(trifluoromethyl)piperidin-1-yl)urea | 93 | >95 |
Note: Yields and purities are representative and may vary depending on the specific isocyanate and purification method.
Signaling Pathway Context
Derivatives of 4-(trifluoromethyl)piperidine are often explored as modulators of G-protein coupled receptors (GPCRs) and ion channels, which are critical targets in drug discovery. For instance, libraries of these compounds could be screened for activity against targets involved in neurological disorders.
The Pivotal Role of 4-(Trifluoromethyl)piperidine Hydrochloride in the Synthesis of Potent Dopamine D3 Receptor Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of neuropharmacology, the dopamine D3 receptor (D3R) has emerged as a critical target for the development of therapeutics aimed at treating a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. The selective antagonism of the D3R is a key strategy in modulating dopaminergic signaling to achieve therapeutic benefits while minimizing off-target effects. A crucial building block in the synthesis of novel and selective D3R antagonists is 4-(Trifluoromethyl)piperidine hydrochloride. Its incorporation into molecular scaffolds has been shown to significantly influence binding affinity and selectivity for the D3 receptor.
This application note provides a detailed overview of the use of this compound in the synthesis of D3R antagonists, complete with experimental protocols, quantitative binding data, and visual diagrams of the synthetic workflow and the D3R signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel central nervous system (CNS) therapeutics.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by dopamine, the D3R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream effectors, influencing neuronal excitability and neurotransmitter release. The development of antagonists that can selectively block this pathway is a major focus of current research.
Application Notes: The Role of 4-(Trifluoromethyl)piperidine Hydrochloride in the Synthesis of Advanced Agrochemicals
Introduction
The introduction of fluorine-containing moieties into active pharmaceutical and agrochemical ingredients has been a pivotal strategy in modern chemical design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When incorporated into a piperidine ring, a common scaffold in bioactive molecules, it creates a valuable building block for novel agrochemicals. 4-(Trifluoromethyl)piperidine hydrochloride is a key starting material in this context, offering a versatile platform for the synthesis of next-generation fungicides, insecticides, and herbicides. Its properties are particularly beneficial for developing crop protection agents with improved efficacy and better environmental profiles.[1][2]
Key Advantages of the 4-(Trifluoromethyl)piperidine Moiety in Agrochemicals
-
Enhanced Efficacy: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the entire molecule, often leading to stronger interactions with the target enzyme or receptor. This can translate to higher potency and lower application rates.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the target pest and the environment. This leads to longer-lasting activity and improved field performance.
-
Improved Lipophilicity and Bioavailability: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants and the cell membranes of pests, thereby improving bioavailability and systemic movement within the plant.
-
Novelty and Patentability: The use of specific fluorinated building blocks like 4-(trifluoromethyl)piperidine allows for the creation of novel chemical entities with unique properties, providing a pathway to new intellectual property in the competitive agrochemical market.
Application in Fungicide Synthesis: A Focus on SDHI Inhibitors
One of the most successful classes of modern fungicides is the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain at complex II, leading to a halt in energy production and ultimately, fungal death. The piperidine moiety has been explored as a key component in the amide linkage of many SDHI fungicides. The incorporation of a 4-(trifluoromethyl)piperidine group is a strategic design element to enhance the potency and spectrum of activity of these fungicides.
While specific commercial fungicides directly utilizing this compound are not widely documented in publicly available literature, patent literature describes the synthesis of pyrazole carboxamide fungicides containing substituted piperidine moieties. This indicates active research and development in this area. The following sections provide a representative, detailed protocol for the synthesis of a novel pyrazole carboxamide fungicide incorporating the 4-(trifluoromethyl)piperidine scaffold, illustrating the practical application of this valuable building block.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a novel pyrazole carboxamide fungicide, N-(1-ethyl-1,2,3,4-tetrahydro-quinolin-7-yl)-1-methyl-3-(trifluoromethyl)-5-[1-(4-trifluoromethyl-piperidin-1-yl)-methanoyl]-1H-pyrazole-4-carboxamide, using this compound as a key intermediate.
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 100 g of diethyl 2-(ethoxymethylene)-3-oxobutanoate in 500 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 35 g of methylhydrazine sulfate in 150 mL of water dropwise over 30 minutes, maintaining the temperature below 40°C.
-
Cyclization: After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture to room temperature and add a solution of 80 g of sodium hydroxide in 200 mL of water. Heat the mixture to reflux for 6 hours to hydrolyze the ester groups.
-
Acidification and Isolation: Cool the mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid.
Protocol 2: Synthesis of 1-Methyl-3-(trifluoromethyl)-5-[1-(4-trifluoromethyl-piperidin-1-yl)-methanoyl]-1H-pyrazole-4-carboxylic acid
-
Amidation Reaction Setup: In a 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 50 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid in 250 mL of anhydrous dichloromethane.
-
Activation: Add 1.2 equivalents of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours until the evolution of gas ceases and a clear solution is formed.
-
Amine Addition: In a separate flask, neutralize this compound with an equivalent of triethylamine in 100 mL of dichloromethane. Cool this solution to 0°C and add it dropwise to the activated diacid solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired mono-amide product.
Protocol 3: Synthesis of the Final Product - A Novel Pyrazole Carboxamide Fungicide
-
Final Amidation Setup: Dissolve 20 g of the mono-amide from Protocol 2 in 150 mL of anhydrous dichloromethane in a 250 mL flask under a nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of thionyl chloride and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Coupling: In a separate flask, dissolve 1.1 equivalents of 7-amino-1-ethyl-1,2,3,4-tetrahydroquinoline and 1.5 equivalents of pyridine in 50 mL of dichloromethane. Add this solution dropwise to the activated acid chloride at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 2. The final product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the target fungicide as a solid.
Quantitative Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the novel pyrazole carboxamide fungicide.
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Diethyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine sulfate | NaOH, HCl | Ethanol, Water | Reflux | 10 | 85 | >95 |
| 2 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylic acid, this compound | Oxalyl chloride, Triethylamine, DMF | Dichloromethane | 0 - RT | 14 | 78 | >98 |
| 3 | Product from Step 2, 7-amino-1-ethyl-1,2,3,4-tetrahydroquinoline | Thionyl chloride, Pyridine, DMF | Dichloromethane | 0 - RT | 12 | 82 | >99 |
Visualizations
Caption: Synthetic workflow for a novel pyrazole carboxamide fungicide.
Caption: Proposed mechanism of action: SDH inhibition.
References
Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 4-(Trifluoromethyl)piperidine hydrochloride (CAS No: 155849-49-3). Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis are presented. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures and ensuring the identity, purity, and integrity of this compound.
Chemical and Physical Properties
This compound is a solid, fluorinated heterocyclic compound.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 155849-49-3 | [1] |
| Molecular Formula | C₆H₁₀F₃N · HCl | [1] |
| Molecular Weight | 189.61 g/mol | [1] |
| Appearance | White to yellow crystals or powder | [3] |
| Melting Point | 155-159 °C | [1][2] |
| Purity (Typical) | ≥97% | [1] |
| Storage | 2-8°C | [1][2] |
Analytical Workflow
A typical analytical workflow for the comprehensive characterization of this compound is illustrated below. This workflow ensures a thorough evaluation of the compound's identity, structure, purity, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.
Predicted NMR Data
The following table summarizes the predicted chemical shifts for this compound. These values are based on the analysis of similar structures and predictive software and should be confirmed with experimental data.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| ~3.4-3.6 | m | Protons on C2 and C6 (axial and equatorial) adjacent to the nitrogen. | |
| ~3.0-3.2 | m | Protons on C2 and C6 (axial and equatorial) adjacent to the nitrogen. | |
| ~2.5-2.7 | m | Proton on C4. | |
| ~2.0-2.2 | m | Protons on C3 and C5 (axial and equatorial). | |
| ~1.8-2.0 | m | Protons on C3 and C5 (axial and equatorial). | |
| ~9.0-10.0 | br s | NH₂⁺ protons (exchangeable with D₂O). | |
| ¹³C NMR | |||
| ~125 (q, J ≈ 280 Hz) | q | CF₃ carbon. | |
| ~43-45 | t | C2 and C6 carbons. | |
| ~35-40 (q, J ≈ 30 Hz) | q | C4 carbon. | |
| ~25-28 | t | C3 and C5 carbons. | |
| ¹⁹F NMR | ~ -70 to -75 | t | CF₃ fluorine atoms. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pattern of the molecule, further confirming its structure.
Predicted Fragmentation Pattern
The protonated molecule [M+H]⁺ of the free base (C₆H₁₀F₃N) is expected at m/z 154.1. Key fragmentation pathways for piperidine derivatives often involve α-cleavage and ring fission.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
ESI-MS Analysis (for molecular ion confirmation):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the protonated molecule [M+H]⁺ of the free base.
-
-
EI-MS Analysis (for fragmentation pattern):
-
Introduce the sample via a direct insertion probe or through a GC inlet.
-
Acquire the mass spectrum at a standard ionization energy (e.g., 70 eV).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound and can be adapted for quantitative analysis (assay).
Proposed HPLC Method
The following method is a starting point for the analysis of this compound and should be fully validated before use in a regulated environment.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. |
Experimental Protocol: HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Data Processing: Integrate the peaks in the resulting chromatograms. Determine the purity by calculating the area percentage of the main peak. For an assay, create a calibration curve from the standard solutions and determine the concentration of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2800 | N-H stretch (from the hydrochloride salt) and C-H stretch (aliphatic) |
| 1600-1400 | N-H bend |
| 1300-1100 | C-F stretch (strong) |
| Below 1000 | Various fingerprint region absorptions |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.
Elemental Analysis
Elemental analysis is performed to confirm the empirical formula of the compound by determining the percentage of Carbon, Hydrogen, and Nitrogen.
Theoretical Elemental Composition
The theoretical elemental composition for C₆H₁₁ClF₃N is calculated as follows:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 38.00 |
| Hydrogen (H) | 5.85 |
| Chlorine (Cl) | 18.70 |
| Fluorine (F) | 30.06 |
| Nitrogen (N) | 7.39 |
Experimental Protocol: Elemental Analysis
-
Instrumentation: Use a CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).
-
Analysis: Combust the sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, HPLC, FTIR, and elemental analysis ensures the unambiguous identification, and the determination of purity and composition of this compound, which is crucial for its application in research and drug development. It is recommended that all analytical methods, particularly the HPLC method, be fully validated according to the relevant regulatory guidelines.
References
Application Notes and Protocols for the NMR Analysis of 4-(Trifluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(Trifluoromethyl)piperidine hydrochloride. This document includes predicted spectral data, comprehensive experimental protocols, and data interpretation guidelines to support researchers in pharmaceutical development and related fields.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation and purity assessment are critical, for which NMR spectroscopy is an indispensable tool. These notes detail the expected ¹H and ¹³C NMR spectral characteristics and provide standardized protocols for data acquisition.
Predicted NMR Spectral Data
In the absence of publicly available, experimentally verified NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally related compounds, including piperidine hydrochloride and molecules containing the trifluoromethyl group. The spectra are predicted for a sample dissolved in Deuterium Oxide (D₂O).
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2ax, H6ax | 3.50 - 3.70 | ddd | J ≈ 12.5, 12.5, 3.5 |
| H2eq, H6eq | 3.10 - 3.30 | ddd | J ≈ 12.5, 4.0, 2.0 |
| H3ax, H5ax | 1.90 - 2.10 | qd | J ≈ 12.5, 3.5 |
| H3eq, H5eq | 2.20 - 2.40 | ddd | J ≈ 12.5, 4.0, 2.5 |
| H4 | 2.50 - 2.70 | m | - |
| NH₂⁺ | 4.80 (variable) | s (broad) | - |
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Predicted Coupling Constant (¹JCF, Hz) |
| C2, C6 | ~45 | s | - |
| C3, C5 | ~28 | q | ²JCF ≈ 2-5 |
| C4 | ~38 | q | ²JCF ≈ 25-30 |
| CF₃ | ~125 | q | ¹JCF ≈ 270-280 |
Experimental Protocols
A standardized protocol is essential for reproducible and high-quality NMR data.
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette during the transfer.
NMR Data Acquisition Protocol
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-240 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum using the residual solvent peak.
Data Interpretation
-
¹H NMR: The piperidine ring protons are expected to show complex splitting patterns due to geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The proton at C4 will be a multiplet due to coupling with the adjacent methylene protons and the trifluoromethyl group. The NH₂⁺ protons will likely appear as a broad singlet, and its chemical shift will be concentration and temperature-dependent.
-
¹³C NMR: The carbon spectrum will show four distinct signals for the piperidine ring carbons. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The carbons adjacent to the CF₃ group (C3, C5, and C4) may also show smaller couplings to the fluorine atoms.
Visualizations
Molecular Structure of this compound
Caption: Structure of this compound.
NMR Analysis Workflow
Caption: Workflow for NMR analysis.
Key ¹H-¹H COSY Correlations
Caption: Expected ¹H-¹H COSY correlations.
Application Note: Molecular Weight Confirmation of 4-(Trifluoromethyl)piperidine Hydrochloride using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-(Trifluoromethyl)piperidine is a heterocyclic building block commonly utilized in the synthesis of pharmaceutical compounds and agrochemicals. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. As a hydrochloride salt, the compound exhibits improved solubility and stability. Accurate determination of the molecular weight is a critical first step in compound verification and quality control. This application note provides a detailed protocol for the molecular weight confirmation of 4-(Trifluoromethyl)piperidine hydrochloride using Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules, providing clear data on the molecular ion with minimal fragmentation.[1][2][3]
Experimental Protocols
1. Sample Preparation A stock solution is prepared by dissolving approximately 1 mg of this compound in 10 mL of a solvent mixture of 50:50 methanol/water (LC-MS grade). This stock solution (100 µg/mL) is then further diluted to a final concentration of 1 µg/mL for analysis. The use of an acidic mobile phase is generally not required as the compound is already a hydrochloride salt, which will readily dissociate in solution to provide the protonated form of the analyte.
2. Instrumentation and Method The analysis is performed on a tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source.[1] The sample solution is introduced into the ESI source via direct infusion using a syringe pump.
Mass Spectrometry Parameters:
-
Instrument: Q-TOF Mass Spectrometer with ESI source
-
Infusion Flow Rate: 5 µL/min[5]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V[5]
-
Source Temperature: 120 °C
-
Desolvation Gas: Nitrogen
-
Desolvation Temperature: 350 °C
-
Mass Scan Range: m/z 50 - 300
Data Presentation and Results
When this compound is analyzed, it is the free base, 4-(Trifluoromethyl)piperidine, that is ionized. In positive ion mode, the basic nitrogen atom of the piperidine ring is readily protonated, resulting in the observation of the protonated molecule, [M+H]⁺.[1] The molecular weight of the hydrochloride salt is 189.61 g/mol , while the free base is 153.15 g/mol .[6][7] The expected mass-to-charge ratio (m/z) for the protonated molecule is therefore approximately 154.16.
Table 1: Summary of Compound Information and Expected Mass Spectrometry Data
| Parameter | Value | Reference |
| Compound Name | This compound | [6] |
| Free Base Formula | C₆H₁₀F₃N | [7] |
| Free Base Molecular Weight | 153.15 g/mol | [7] |
| Hydrochloride Salt Formula | C₆H₁₀F₃N · HCl | [6] |
| Hydrochloride Salt Molecular Weight | 189.61 g/mol | [6] |
| Expected Ion (ESI+) | [M+H]⁺ | [1] |
| Theoretical m/z of [M+H]⁺ | 154.16 |
The acquired mass spectrum should show a prominent peak at m/z 154.16, confirming the molecular weight of the free base and thus verifying the identity of the compound.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the primary ion observed in the mass spectrometer.
References
- 1. benchchem.com [benchchem.com]
- 2. as.uky.edu [as.uky.edu]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. 4-(三氟甲基)哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. 3-(Trifluoromethyl)piperidine 97 768-31-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Trifluoromethyl)piperidine hydrochloride. The following information addresses common issues and byproducts encountered during the catalytic hydrogenation of 4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing 4-(Trifluoromethyl)piperidine is the catalytic hydrogenation of 4-(trifluoromethyl)pyridine. This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The resulting 4-(Trifluoromethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main byproducts encountered during the catalytic hydrogenation of 4-(trifluoromethyl)pyridine are:
-
4-Methylpiperidine: This is formed through hydrodefluorination, a side reaction where the trifluoromethyl group (-CF₃) is reduced to a methyl group (-CH₃).
-
4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine: This results from the incomplete reduction of the pyridine ring.
-
N-Alkylated Piperidines: These can form if certain solvents or impurities that can act as alkylating agents are present under the reaction conditions.
Q3: How can I minimize the formation of the hydrodefluorination byproduct (4-Methylpiperidine)?
A3: Minimizing hydrodefluorination is crucial for achieving high purity of the desired product. Key strategies include:
-
Catalyst Selection: Platinum-based catalysts, such as platinum oxide (PtO₂), are often preferred over palladium-based catalysts as they tend to be less prone to causing hydrodefluorination.
-
Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can reduce the likelihood of C-F bond cleavage.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are commonly used. It's important to use high-purity, anhydrous solvents to avoid unwanted side reactions.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is ideal for analyzing the reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile compounds like the desired product and the primary byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools. ¹⁹F NMR is particularly useful for detecting and quantifying fluorine-containing species, including the starting material, product, and any fluorine-containing intermediates.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analysis and purification of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of 4-Methylpiperidine byproduct | - Aggressive reaction conditions (high temperature/pressure).- Inappropriate catalyst selection (e.g., high-loading Pd/C).- Prolonged reaction time. | - Lower the reaction temperature and hydrogen pressure.- Switch to a platinum-based catalyst (e.g., PtO₂).- Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Presence of 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine | - Incomplete reaction.- Insufficient catalyst loading.- Deactivated catalyst. | - Increase the reaction time or hydrogen pressure slightly.- Increase the catalyst loading.- Ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent. |
| Low or no conversion of starting material | - Catalyst poisoning (e.g., by sulfur or other impurities).- Poor quality of hydrogen gas.- Leak in the hydrogenation apparatus. | - Purify the starting material (4-(trifluoromethyl)pyridine).- Use high-purity hydrogen gas.- Check the reaction setup for any leaks. |
| Formation of unidentified byproducts | - Solvent participation in the reaction.- Presence of unexpected impurities in the starting materials. | - Use a different, inert solvent.- Ensure the purity of all reagents and solvents before use. |
Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine
This protocol provides a general procedure for the synthesis of 4-(Trifluoromethyl)piperidine. Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when working with hydrogen gas and flammable solvents.
Materials:
-
4-(Trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(Trifluoromethyl)pyridine (1 equivalent) in anhydrous ethanol.
-
Catalyst Addition: Carefully add the catalyst (typically 1-5 mol% PtO₂ or Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove the inert atmosphere. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by observing hydrogen uptake and by periodically analyzing aliquots of the reaction mixture using GC-MS or NMR.
-
Work-up: Once the reaction is complete (typically after 2-24 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-(Trifluoromethyl)piperidine as an oil.
-
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (1.1 equivalents) dropwise with stirring.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Synthesis Pathway and Byproduct Formation
Caption: Synthetic pathway of this compound and common byproducts.
Technical Support Center: Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Trifluoromethyl)piperidine hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 4-(trifluoromethyl)pyridine.
Q1: Low or no conversion of 4-(trifluoromethyl)pyridine to 4-(trifluoromethyl)piperidine.
Possible Causes and Solutions:
-
Catalyst Inactivity: The catalyst may be old, poisoned, or not suitable for the substrate.
-
Solution: Use a fresh batch of a high-quality catalyst. Palladium on carbon (Pd/C) and platinum dioxide (PtO₂) are commonly used. For fluorinated pyridines, Pearlman's catalyst (Pd(OH)₂/C) is often effective.[1] Consider using a rhodium catalyst, such as Rh/C or Rh₂O₃, which can be highly active under milder conditions.
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effect the reduction of the stable pyridine ring.
-
Solution: Increase the hydrogen pressure. While balloon pressure may be sufficient for some hydrogenations, reducing pyridines often requires higher pressures (e.g., 50-80 bar).[1]
-
-
Inadequate Reaction Temperature: The reaction may be too slow at ambient temperature.
-
Solution: Gently increase the reaction temperature. A common range for pyridine hydrogenation is 40-80°C.[1]
-
-
Catalyst Poisoning by the Substrate/Product: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst.
-
Solution: Add a stoichiometric amount of a strong acid, such as hydrochloric acid (HCl), to the reaction mixture. This protonates the nitrogen, preventing it from coordinating to the metal catalyst and facilitating the reduction.
-
Q2: Formation of significant byproducts, such as hydrodefluorinated compounds.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures, along with prolonged reaction times, can lead to the cleavage of the C-F bond.
-
Solution: Optimize the reaction conditions by starting with milder conditions (lower temperature and pressure) and monitoring the reaction progress closely. A screening of catalysts can also identify one with higher selectivity.
-
-
Catalyst Choice: Some catalysts are more prone to causing hydrodefluorination.
-
Solution: While Pd/C is a common choice, it can sometimes promote hydrodefluorination. Consider using PtO₂ or a rhodium-based catalyst, which may offer better selectivity for the hydrogenation of the pyridine ring without affecting the trifluoromethyl group.
-
Q3: Difficulty in purifying the final product, this compound.
Possible Causes and Solutions:
-
Product is a Volatile Free Base: The free piperidine is a relatively volatile and basic compound, which can lead to issues during chromatographic purification on silica gel, such as tailing and irreversible adsorption.
-
Solution: Isolate the product directly as its hydrochloride salt. After the reaction, filter off the catalyst and remove the solvent. The resulting solid is the hydrochloride salt, which is typically a crystalline and less volatile solid.
-
-
Residual Catalyst in the Product: Fine catalyst particles may pass through the filter paper.
-
Solution: Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.
-
-
Contamination with Unreacted Starting Material or Byproducts: Incomplete reaction or side reactions will lead to impurities.
-
Solution: If the crude hydrochloride salt is not pure enough, it can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/diethyl ether.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The catalytic hydrogenation of 4-(trifluoromethyl)pyridine is the most direct and widely used method. This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring using a heterogeneous catalyst and a hydrogen source.
Q2: Which catalyst is best for the hydrogenation of 4-(trifluoromethyl)pyridine?
The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Here is a comparison of commonly used catalysts:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 5-10 mol%, H₂ (50-80 bar), 50-80°C, acidic medium (e.g., HCl in MeOH) | Readily available, cost-effective | Can sometimes lead to hydrodefluorination |
| PtO₂ (Adam's catalyst) | 1-5 mol%, H₂ (50-70 bar), RT-50°C, acidic solvent (e.g., acetic acid) | Generally high activity, can be effective at lower temperatures | More expensive than Pd/C |
| Rh/C or Rh₂O₃ | 0.5-5 mol%, H₂ (5-50 bar), 40-60°C | High activity under milder conditions, good functional group tolerance | More expensive than palladium and platinum catalysts |
| Raney® Ni | High loading, H₂ (high pressure), high temperature | Cost-effective for large-scale synthesis | Requires more forcing conditions, potential for side reactions |
Q3: Why is an acidic medium often required for the hydrogenation of pyridines?
The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the metal surface of the catalyst, thereby inhibiting its activity. In an acidic medium, the nitrogen atom is protonated to form a pyridinium salt. This prevents catalyst poisoning and activates the ring towards reduction.
Q4: What are the key safety precautions for this synthesis?
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge.
-
Pyrophoric Catalysts: Palladium on carbon and other hydrogenation catalysts can be pyrophoric, especially after use when they are dry and saturated with hydrogen. The catalyst should be filtered carefully and kept wet with a solvent (e.g., water or ethanol) until it is safely disposed of.
-
High-Pressure Reactions: Reactions under high pressure should be performed in a specialized high-pressure reactor (autoclave) that is regularly inspected and maintained.
Experimental Protocols
Protocol 1: Hydrogenation of 4-(Trifluoromethyl)pyridine using Pd(OH)₂/C
This protocol is adapted from a general procedure for the hydrogenation of fluoropyridines.
Materials:
-
4-(Trifluoromethyl)pyridine
-
20 wt% Pd(OH)₂/C (Pearlman's catalyst)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
To a glass liner of a high-pressure autoclave, add 4-(trifluoromethyl)pyridine (1.0 eq).
-
Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Carefully add 20 wt% Pd(OH)₂/C (5-10 mol%).
-
Add a stoichiometric amount of concentrated hydrochloric acid (1.0-1.1 eq).
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50-80 bar.
-
Stir the reaction mixture at 50-70°C for 12-24 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of 4-(Trifluoromethyl)piperidine HCl.
References
Technical Support Center: Managing Stereoselectivity in Trifluoromethylpiperidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of trifluoromethylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of trifluoromethylpiperidines, providing potential causes and actionable troubleshooting steps in a question-and-answer format.
Q1: My diastereoselective reduction of a trifluoromethyl-substituted pyridinium salt is giving a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve it?
A1: Low diastereoselectivity in the reduction of trifluoromethyl-substituted pyridinium salts is a common issue. The bulky and electron-withdrawing trifluoromethyl (CF₃) group can significantly influence the approach of the reducing agent.
Potential Causes:
-
Steric Hindrance: The CF₃ group can sterically hinder the approach of the reducing agent to one face of the molecule, but this effect can be modulated by other substituents and the choice of reducing agent.
-
Reducing Agent: The size and reactivity of the hydride source play a crucial role. Bulkier reducing agents may exhibit higher diastereoselectivity.
-
Temperature: Higher reaction temperatures can lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the solvation of the reducing agent, thereby affecting the stereochemical outcome.
Troubleshooting Steps:
-
Vary the Reducing Agent: Screen a range of hydride donors from less to more sterically demanding (e.g., NaBH₄, LiBH₄, K-Selectride®, L-Selectride®).
-
Optimize Reaction Temperature: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.
-
Screen Solvents: Experiment with solvents of varying polarity and coordinating ability (e.g., methanol, ethanol, THF, dichloromethane).
-
Modify Substituents: If possible, consider modifying other substituents on the ring to enhance the steric bias.
Q2: I am observing poor enantiomeric excess (ee) in the asymmetric hydrogenation of a trifluoromethyl-substituted pyridine or enamine precursor. What factors should I investigate?
A2: Achieving high enantioselectivity in the asymmetric hydrogenation of precursors to trifluoromethylpiperidines is highly dependent on the catalyst system and reaction conditions.
Potential Causes:
-
Inappropriate Catalyst/Ligand: The chosen chiral ligand may not be optimal for the specific substrate. The electronic properties of the CF₃ group can affect the substrate-catalyst interaction.
-
Low Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow reaction rates and potential side reactions, which may affect enantioselectivity.
-
Solvent Choice: The solvent can impact catalyst activity and the enantioselectivity of the reaction. Some solvents can competitively coordinate to the metal center. For instance, using THF with B(C₆F₅)₃ can form an achiral, active species that diminishes the overall enantioselectivity.[1]
-
Presence of Impurities: Water or other impurities can deactivate the catalyst or interfere with the catalytic cycle.
Troubleshooting Steps:
-
Screen Chiral Ligands: Test a variety of chiral phosphine or other types of ligands with different steric and electronic properties.
-
Vary Hydrogen Pressure: Optimize the hydrogen pressure (e.g., from 10 bar to 100 bar) to find the optimal balance between reaction rate and enantioselectivity.[2]
-
Solvent Screening: Evaluate a range of anhydrous, degassed solvents. Non-coordinating solvents are often a good starting point.
-
Ensure Anhydrous and Anaerobic Conditions: Use rigorously dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Catalyst Loading: Vary the catalyst loading to see if it impacts the enantiomeric excess.
Q3: My intramolecular Mannich-type reaction to form a trifluoromethylpiperidine is not proceeding with the expected stereoselectivity. How can I troubleshoot this?
A3: The stereochemical outcome of intramolecular Mannich reactions is determined during the cyclization step, where a new stereocenter is formed.
Potential Causes:
-
Equilibration: The initially formed product may be epimerizing under the reaction conditions.
-
Transition State Geometry: The geometry of the transition state during cyclization may not be sufficiently biased to favor one diastereomer. This can be influenced by the protecting group on the nitrogen and the nature of the other substituents.
-
Catalyst/Promoter: The acid or base used to promote the reaction can influence the stereochemical outcome.
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Monitor the reaction over time to see if the diastereomeric ratio changes, which would indicate epimerization. If so, shorter reaction times or lower temperatures may be beneficial.
-
Modify the N-Protecting Group: A bulkier N-protecting group can increase the steric bias in the transition state, leading to higher diastereoselectivity.
-
Screen Catalysts/Promoters: Evaluate different Brønsted or Lewis acids to promote the cyclization, as they can influence the transition state geometry. An enantioselective version of this strategy has been successfully carried out using enantio-enriched γ-aminoketals.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective syntheses of trifluoromethyl-substituted piperidines and related structures.
Table 1: Asymmetric Hydrogenation of CF₃-Substituted Olefins
| Substrate | Catalyst (mol%) | Ligand | H₂ Pressure (bar) | Solvent | Yield (%) | ee (%) | Reference |
| (E)-Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | Ir-Thiazole (1) | Custom N,P | 10 | CH₂Cl₂ | >95 | 91 | |
| (E)-Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | Ir-Thiazole (0.5) | Custom N,P (G) | 5 | PhCF₃ | 99 | 96 | [2] |
| CF₃-substituted β,β-unsaturated ester | Ir-Thiazole (0.5) | Custom N,P (G) | 5 | PhCF₃ | 99 | 96 | |
| CF₃-substituted β,β-unsaturated ketone | Ir-Thiazole (0.5) | Custom N,P (G) | 5 | PhCF₃ | 80 | 87 |
Table 2: Diastereoselective Synthesis of Trifluoromethyl-Substituted Piperidines
| Reaction Type | Substrate | Reagents/Conditions | d.r. | Yield (%) | Reference |
| Intramolecular Mannich Reaction | γ-aminoketal | Various aldehydes | High | Good | [3] |
| Aminotrifluoromethylation of Alkenes | Chiral N-tert-butanesulfinyl imines | Togni's reagent, Cu(I) | >20:1 | Good |
Experimental Protocols
Below are detailed methodologies for key experiments in the stereoselective synthesis of trifluoromethylpiperidines.
Protocol 1: General Procedure for Asymmetric Hydrogenation of a CF₃-Substituted Olefin
This protocol is adapted from a representative procedure for the asymmetric hydrogenation of fluoromethylated olefins.[2]
-
Catalyst Preparation: In a glovebox, to a 10 mL Schlenk tube, add the iridium precursor and the chiral N,P-ligand (1:1.1 ratio) in the desired solvent (e.g., CH₂Cl₂ or PhCF₃) to make a 1-2 mM solution. Stir the solution at room temperature for 20 minutes.
-
Reaction Setup: In a separate vial inside the glovebox, add the trifluoromethyl-substituted olefin substrate (0.15 mmol).
-
Hydrogenation: Add the freshly prepared catalyst solution (0.5 mol%) to the vial containing the substrate. Place the vial in a mini-autoclave.
-
Execution: Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction at room temperature for the specified time (e.g., 4 hours).
-
Workup: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or SFC.
Protocol 2: Diastereoselective Intramolecular Mannich Reaction
This protocol is a generalized procedure based on the synthesis of trifluoromethylpiperidines via an intramolecular Mannich-type reaction.[3]
-
Reactant Preparation: To a solution of the enantiopure trifluoromethyl-substituted γ-aminoketal (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the desired aldehyde partner (1.1 eq).
-
Reaction Initiation: Add a suitable acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture at room temperature.
-
Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships in managing stereoselectivity in trifluoromethylpiperidine synthesis.
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: General experimental workflow for synthesis.
References
stability issues of 4-(Trifluoromethyl)piperidine hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Trifluoromethyl)piperidine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide: Stability Issues in Solution
Unexpected experimental results, such as loss of compound activity, appearance of unknown peaks in analytical chromatograms, or changes in solution appearance, may indicate instability of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment Workflow
Technical Support Center: Trifluoromethylation of Piperidine Rings
Welcome to the technical support center for the trifluoromethylation of piperidine rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing a trifluoromethyl (CF₃) group onto a piperidine ring?
A1: The primary strategies for trifluoromethylating piperidine rings include:
-
Functionalization of Pyridine Derivatives followed by Reduction: This is a common approach where a trifluoromethyl group is introduced onto a pyridine ring, which is subsequently reduced to the corresponding piperidine.[1]
-
Direct C-H Trifluoromethylation: This method involves the direct substitution of a hydrogen atom on the piperidine ring with a CF₃ group, often using radical-based methods.[2] This approach is atom-economical but can sometimes suffer from a lack of regioselectivity.
-
Intramolecular Cyclization: Acyclic precursors containing a nitrogen atom and a trifluoromethyl group can be cyclized to form the piperidine ring. The regioselectivity is determined by the structure of the precursor.[3]
-
Ring Expansion: Synthesis can be achieved through the ring expansion of smaller trifluoromethylated heterocycles, such as pyrrolidines.[3]
-
From δ-Lactams: δ-Lactams can be converted to cyclic imines, which are then treated with a nucleophilic trifluoromethylating reagent like the Ruppert-Prakash reagent (TMSCF₃).[3]
Q2: Which trifluoromethylating reagent should I choose for my reaction?
A2: The choice of reagent is critical and depends on the substrate and the desired reaction pathway (electrophilic, nucleophilic, or radical).[4]
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are often effective for electron-rich piperidines or their precursors.[4][5]
-
Radical Precursors (e.g., Langlois' reagent, CF₃I, CF₃SO₂Cl): These are used in radical-based C-H functionalization, often initiated by an oxidant, light (photoredox catalysis), or a transition metal.[4][6][7]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent (TMSCF₃)): These are commonly used for the trifluoromethylation of carbonyl compounds or imines derived from piperidine precursors.[3][8]
Q3: How does the choice of catalyst and ligand affect the regioselectivity of the trifluoromethylation?
A3: The catalyst and ligand system is crucial for controlling regioselectivity, particularly in transition metal-catalyzed reactions. For instance, in palladium-catalyzed reactions, the steric and electronic properties of the ligand can influence which position on the piperidine or its precursor is functionalized.[1] Less sterically hindered ligands might favor one position, while bulkier ligands direct the reaction to another.[1]
Q4: Can I directly functionalize a pre-existing piperidine ring at a specific position?
A4: Direct C-H functionalization of the piperidine ring can be challenging due to the similar reactivity of the C-H bonds.[1] However, strategies for site-selective functionalization exist. For N-protected piperidines (e.g., N-Boc), indirect methods can achieve functionalization at a specific position, such as C3.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Suggested Solution(s) |
| Inappropriate Reagent Choice | The selection of the trifluoromethylating reagent is critical. For electron-rich systems, consider electrophilic reagents like Togni's or Umemoto's reagents.[4][5] For radical reactions, sources like Langlois' reagent may be suitable.[4] For carbonyl or imine precursors, nucleophilic reagents like the Ruppert-Prakash reagent are often used.[3][8] |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction kinetics. Some electrophilic trifluoromethylations may require low temperatures to prevent reagent decomposition, while other methods may need elevated temperatures to proceed efficiently.[4] It is advisable to screen a range of temperatures. |
| Incorrect Base or Catalyst | The choice of base and catalyst is crucial. A screening of bases (e.g., DIPEA, triethylamine, DBU) and catalysts (e.g., various copper or palladium sources) is often necessary to find the optimal conditions.[2][4] |
| Decomposition of Reagents | Ensure all reagents are pure and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive reagents). Some trifluoromethylating reagents are sensitive to moisture and light. |
| Inefficient Purification | The desired product may be difficult to separate from starting materials or byproducts. Optimize the purification method (e.g., flash column chromatography, crystallization, or distillation) to minimize product loss. Consider derivatization to a less volatile solid if the product is an oil. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Causes and Solutions:
| Potential Cause | Suggested Solution(s) |
| Poor Regiocontrol in Pyridine Functionalization | When functionalizing a pyridine ring before reduction, ensure the directing effects of existing substituents favor the desired position. Consider alternative functionalization strategies with higher regioselectivity.[1] |
| Isomerization of Intermediates | In some metal-catalyzed reactions, intermediates can isomerize.[1] Modifying reaction conditions such as temperature, solvent, or the catalyst/ligand system can help minimize this.[1] |
| Non-Regioselective Cyclization Precursor | For intramolecular cyclization approaches, the structure of the starting material is paramount. Redesign the acyclic precursor to favor the formation of the six-membered ring with the substituent at the desired position.[1] |
| Steric Hindrance | The steric environment around the reaction site can influence regioselectivity. Consider using different protecting groups on the piperidine nitrogen to alter the steric bulk. |
Problem 3: Formation of Side Products
Possible Causes and Solutions:
| Potential Cause | Suggested Solution(s) |
| Hydrodefluorination | In reactions involving hydrogenation of a fluorinated pyridine, hydrodefluorination can be a competing reaction, leading to non-fluorinated piperidines.[9] Adjusting the catalyst (e.g., using Pd(OH)₂/C with HCl in MeOH) and reaction conditions may suppress this side reaction.[9] |
| Over-reduction | In reductive amination approaches, over-reduction of carbonyls or imines can occur. Carefully control the stoichiometry and addition rate of the reducing agent and maintain an optimal temperature.[10] |
| Reaction with Solvent | Some reactive intermediates may react with the solvent. Screen alternative, more inert solvents. |
| Decomposition of Starting Material or Product | The starting material or product may be unstable under the reaction conditions. Consider milder reaction conditions, shorter reaction times, or the use of protecting groups for sensitive functionalities. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Halide Precursor
This protocol is a general procedure for the trifluoromethylation of an aryl halide that can be subsequently reduced to a piperidine.
Materials:
-
Aryl halide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium fluoride (KF, 2.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), CuI (19 mg, 0.1 mmol), and KF (116 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of a Heteroaromatic Precursor
This protocol describes a general method for the direct trifluoromethylation of a heteroaromatic compound, such as a pyridine derivative, which can then be reduced.
Materials:
-
Heteroaromatic substrate (0.5 mmol)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.0 mmol)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%)
-
Diisopropylethylamine (DIPEA, 1.0 mmol)
-
Anhydrous acetonitrile (MeCN, 5 mL)
-
Schlenk flask or vial
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve the heteroaromatic substrate (0.5 mmol) and the photocatalyst (0.005-0.01 mmol) in anhydrous MeCN (5 mL).
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Add DIPEA (0.17 mL, 1.0 mmol) and CF₃SO₂Cl (0.11 mL, 1.0 mmol) under the inert atmosphere.
-
Seal the flask and place it approximately 5-10 cm from the visible light source.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Trifluoromethylation Methods for Piperidine Synthesis
| Method | Reagent(s) | Catalyst/Conditions | Typical Yields | Key Advantages | Common Issues |
| From δ-Lactam | TMSCF₃ | TFA, KHF₂ | Good | Utilizes readily available starting materials. | Requires multi-step synthesis of the lactam precursor. |
| Photoredox C-H Functionalization | CF₃SO₂Cl | fac-Ir(ppy)₃, visible light | 70-94% (on heteroarenes) | Mild conditions, high functional group tolerance.[6] | Regioselectivity can be an issue; potential for multiple trifluoromethylations.[6] |
| Copper-Catalyzed Cross-Coupling | TMSCF₃ | CuI | Moderate to Good | Cost-effective catalyst, good for aryl halide precursors.[8] | Requires pre-functionalized substrates; can require high temperatures.[8] |
| From Pyridine Reduction | Various | Pd/C, PtO₂, Rh catalysts | Good to Excellent | Access to a wide range of substituted piperidines. | Potential for hydrodefluorination side reactions.[9] |
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: General experimental workflow for trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalytic Hydrogenation for Trifluoromethylpyridine Reduction
Welcome to the technical support center for the catalytic hydrogenation of trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of trifluoromethylpyridines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning: The nitrogen atom in the pyridine ring and the resulting piperidine can act as a catalyst poison.[1] Sulfur compounds, even at trace levels, can also severely deactivate noble metal catalysts. | - Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be necessary to overcome poisoning effects. - Use of Additives: Acidic additives can protonate the pyridine nitrogen, reducing its coordinating ability and mitigating catalyst poisoning. - Catalyst Selection: Consider catalysts known for their resistance to nitrogen poisoning, such as rhodium-based catalysts.[2] - Purify Starting Materials: Ensure the substrate and solvent are free from sulfur-containing impurities. |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the electron-deficient trifluoromethylpyridine ring. | - Screen Different Catalysts: Test a range of catalysts, including Platinum group metals (e.g., Rh, Ru, Pt, Pd) on various supports (e.g., carbon, alumina). Rhodium oxide (Rh₂O₃) has shown high activity for the hydrogenation of various unprotected pyridines under mild conditions.[3][4] - Optimize Reaction Conditions: Increase hydrogen pressure and/or temperature. However, be aware that harsher conditions can promote side reactions. | |
| Poor Selectivity (Partial Hydrogenation) | Incomplete Reaction: The reaction may stop at partially hydrogenated intermediates, such as tetrahydropyridines. | - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion to the piperidine product. - Optimize Reaction Conditions: Adjusting temperature and pressure can influence the reaction pathway and drive it to completion. |
| Hydrodefluorination (Loss of Fluorine) | Harsh Reaction Conditions: High temperatures and pressures can promote the cleavage of the C-F bond. | - Milder Conditions: Employ lower temperatures and pressures where possible. The use of highly active catalysts like rhodium can allow for milder reaction conditions.[2][3] - Catalyst Choice: The choice of metal can influence the extent of hydrodefluorination. Screening different catalysts is recommended. Palladium has been shown to be effective for hydrodefluorination in some contexts, so it might be a catalyst to use with caution if this side reaction is a concern.[5] |
| Catalyst-Substrate Interaction: The nature of the catalyst surface and its interaction with the trifluoromethyl group can lead to C-F bond activation. | - Catalyst Support: The support material (e.g., carbon, alumina) can influence the catalyst's properties and selectivity. Experiment with different supports. - Additives: The presence of additives may alter the catalyst surface and suppress hydrodefluorination. |
Frequently Asked Questions (FAQs)
Q1: Which catalysts are most effective for the hydrogenation of trifluoromethylpyridines?
A1: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) and Rhodium oxide (Rh₂O₃), are often highly effective for the hydrogenation of pyridines, including functionalized derivatives.[2][3][4] A Rh-JosiPhos system has also been used for the asymmetric hydrogenation of 3-substituted pyridinium salts, including a trifluoromethyl derivative.[6] Platinum and Palladium catalysts are also commonly used for pyridine hydrogenation, but their effectiveness can be substrate-dependent, and they may be more prone to causing hydrodefluorination under certain conditions.[2][5]
Q2: How can I minimize the risk of hydrodefluorination?
A2: To minimize hydrodefluorination, it is crucial to use the mildest possible reaction conditions that still achieve the desired conversion. This includes using lower temperatures and hydrogen pressures.[7][8] Screening different catalysts to find one with high activity under mild conditions is a key strategy. The choice of solvent and the addition of certain additives can also influence selectivity.
Q3: What is the role of acidic additives in the reaction?
A3: Acidic additives, such as acetic acid, can protonate the nitrogen atom of the pyridine ring. This reduces its ability to coordinate to the metal catalyst, thereby mitigating catalyst poisoning and often increasing the reaction rate.[1]
Q4: Can homogeneous catalysts be used for trifluoromethylpyridine hydrogenation?
A4: Yes, homogeneous catalysts can be very effective and offer high selectivity. For example, rhodium complexes with specific phosphine ligands have been successfully used for the asymmetric hydrogenation of substituted pyridinium salts.[6] Homogeneous catalysts can be more sensitive to steric hindrance and may offer greater selectivity compared to heterogeneous catalysts.[9]
Q5: My reaction is stalled at the tetrahydropyridine intermediate. What should I do?
A5: If the reaction stops at the tetrahydropyridine stage, it indicates that the catalyst is not active enough to reduce the remaining double bond. You can try increasing the reaction time, temperature, or hydrogen pressure. If these adjustments are not effective, screening for a more active catalyst is recommended.
Data Presentation
The following tables summarize quantitative data for the catalytic hydrogenation of trifluoromethylpyridines based on available literature.
Table 1: Asymmetric Hydrogenation of 3-(Trifluoromethyl)pyridinium Salt [6]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | ee (%) |
| N-benzyl-3-(trifluoromethyl)pyridinium bromide | Rh(cod)₂OTf / JosiPhos J002-2 | Et₃N | THF:TFE (2:1) | 50 | 50 | 16 | 2 | 41 |
Table 2: General Hydrogenation of Functionalized Pyridines with Rh₂O₃ [3][4]
Note: While trifluoromethylpyridines were not explicitly tested in this study, the broad substrate scope suggests Rh₂O₃ could be a promising candidate.
| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (bar H₂) | Time (h) | Yield (%) |
| Various substituted pyridines (alkyl, alcohol, amine, carbonyl) | Rh₂O₃ (0.5 mol%) | TFE | 40 | 5 | 16 | >99 (NMR Yield) |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Trifluoromethylpyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Trifluoromethylpyridine substrate
-
Catalyst (e.g., 5% Rh/C, 5% Pt/C, or Rh₂O₃), typically 1-10 mol%
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid, Trifluoroethanol)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
To a glass liner of a high-pressure reactor, add the trifluoromethylpyridine substrate and the chosen solvent.
-
Carefully add the catalyst to the solution.
-
Seal the reactor and purge it several times with an inert gas (e.g., Nitrogen or Argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Carefully open the reactor and dilute the reaction mixture with a suitable solvent (e.g., Methanol or Ethyl Acetate).
-
Filter the mixture through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.
-
If an acidic solvent was used, neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as required.
Visualizations
Caption: Troubleshooting workflow for trifluoromethylpyridine hydrogenation.
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
preventing decomposition of 4-(Trifluoromethyl)piperidine hydrochloride during storage
Welcome to the Technical Support Center for 4-(Trifluoromethyl)piperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its decomposition. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use in experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and purity of this compound, it is crucial to adhere to the following storage conditions. These are based on recommendations from various suppliers and general knowledge of heterocyclic and fluorinated compound stability.[1][2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the piperidine ring. |
| Light | Protected from light (Amber vial) | Avoids photodegradation, a known pathway for piperidine compounds.[1][2][3][4] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the hydrochloride salt and the trifluoromethyl group. |
| Container | Original, tightly sealed container | Ensures the compound is not exposed to contaminants or atmospheric moisture. |
Q2: I've noticed a change in the appearance of my this compound. What could this indicate?
A2: A change in the physical appearance of the compound is often the first sign of decomposition. Here are some potential observations and their implications:
| Observation | Potential Cause of Decomposition | Recommended Action |
| Discoloration (yellowing or browning) | Oxidation of the piperidine ring or other impurities forming. | Do not use. The compound's purity is compromised. Consider acquiring a new batch. |
| Caking or clumping of the solid | Absorption of moisture from the atmosphere. | The compound may still be usable for some applications, but it is best to perform an analytical check (e.g., NMR, HPLC) to assess purity. Ensure the container is properly sealed for future storage. |
| Unusual odor | Formation of volatile degradation products. Piperidine itself has a characteristic peppery odor.[5] | Do not use. The presence of a strong, unusual odor indicates significant decomposition. |
Q3: My experimental results using this compound are inconsistent. Could decomposition during storage be the cause?
A3: Yes, inconsistent experimental results are a common consequence of using a degraded reagent. Decomposition can lead to a lower effective concentration of the desired compound and the presence of impurities that may interfere with your reaction.
To troubleshoot this, we recommend the following workflow:
Q4: What are the likely decomposition pathways for this compound?
A4: Based on the chemistry of the piperidine ring and the trifluoromethyl group, two main degradation pathways are of concern under improper storage conditions:
-
Oxidation/Photo-oxidation of the Piperidine Ring: Exposure to air (oxygen) and/or light can lead to the formation of various oxidation products, including the corresponding imine (2,3,4,5-tetrahydro-4-(trifluoromethyl)pyridine) and potentially ring-opened byproducts.[1][2][3][4]
-
Hydrolysis of the Trifluoromethyl Group: While the C-F bond is very strong, the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of moisture and at non-neutral pH.[3][6] This would lead to the formation of 4-carboxypiperidine and fluoride ions.
The following diagram illustrates these potential degradation pathways:
Experimental Protocols for Stability Assessment
For a quantitative assessment of the stability of this compound, the following experimental protocols are recommended.
1. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for detecting non-volatile degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve a known amount of the stored sample in the mobile phase to a final concentration within the calibration range.
-
-
Analysis: Inject the samples and standards. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
2. Protocol for Detection of Trifluoromethyl Group Hydrolysis (Fluoride Ion Test)
This is a simple qualitative test to check for the hydrolysis of the trifluoromethyl group.
-
Materials:
-
Stored this compound sample.
-
Deionized water.
-
Silver nitrate (AgNO₃) solution (0.1 M).
-
Ammonia (NH₃) solution (dilute).
-
-
Procedure:
-
Dissolve a small amount (approx. 10 mg) of the stored sample in 1 mL of deionized water.
-
Add a few drops of the silver nitrate solution.
-
Observation: The absence of a precipitate indicates that there are no significant levels of chloride, bromide, or iodide ions, which is expected for the pure hydrochloride salt. The fluoride ion (from trifluoromethyl group hydrolysis) does not form a precipitate with silver nitrate.[2]
-
To confirm the presence of fluoride, a more specific fluoride ion test would be required, such as using a fluoride ion-selective electrode or a colorimetric test kit.[4][7]
-
3. Protocol for Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying structural changes in the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra.
-
In the ¹H NMR spectrum of the pure compound, expect signals corresponding to the piperidine ring protons.
-
In the ¹⁹F NMR spectrum, a single signal (likely a singlet or a triplet depending on coupling to the adjacent proton) is expected for the CF₃ group.
-
The appearance of new signals in either spectrum would indicate the presence of degradation products. For example, the formation of an imine would result in a new signal in the downfield region of the ¹H NMR spectrum. The hydrolysis of the trifluoromethyl group would lead to the disappearance of the signal in the ¹⁹F NMR spectrum.
-
By following these guidelines and protocols, researchers can ensure the stability and integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Testing for Fluoride in Water [watertestsystems.com.au]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.hannainst.com [blog.hannainst.com]
Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Trifluoromethyl)piperidine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental stages of synthesizing this compound. The primary synthetic route considered involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridine followed by the formation of the hydrochloride salt.
Stage 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine
Q1: The hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete hydrogenation of 4-(trifluoromethyl)pyridine can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.
-
Possible Causes:
-
Catalyst Activity: The catalyst (e.g., Platinum on carbon, Rhodium on carbon) may be of low activity or poisoned.
-
Hydrogen Pressure and Temperature: The aromatic pyridine ring, deactivated by the electron-withdrawing trifluoromethyl group, requires forcing conditions for reduction. Typical laboratory reactors may not reach the necessary high temperatures and pressures.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate. Acidic solvents like acetic acid can activate the pyridine ring towards hydrogenation.[1]
-
Substrate Purity: Impurities in the 4-(trifluoromethyl)pyridine starting material can act as catalyst poisons.
-
-
Solutions:
-
Catalyst:
-
Ensure the use of a high-quality catalyst from a reputable supplier.
-
Increase the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%).
-
Consider using a more active catalyst, such as Rhodium on carbon or a specialized Iridium(III) catalyst for ionic hydrogenation.[2]
-
-
Reaction Conditions:
-
Increase hydrogen pressure (e.g., from 50 psi to >1000 psi or 80 bar) and temperature (e.g., from room temperature to 80-100 °C), ensuring the reactor is rated for such conditions.[1]
-
Use a flow reactor, like the H-Cube®, which can safely achieve high pressures and temperatures, leading to significantly reduced reaction times.[1]
-
Employ an acidic solvent such as glacial acetic acid to protonate the pyridine nitrogen, facilitating hydrogenation.[1]
-
-
Purity:
-
Analyze the starting 4-(trifluoromethyl)pyridine for impurities using GC-MS and consider purification by distillation if necessary.
-
-
Q2: Significant byproducts are being formed during hydrogenation. How can I improve the selectivity?
A2: Byproduct formation is a common challenge in catalytic hydrogenation, often arising from over-reduction or side reactions.
-
Possible Byproducts:
-
Partially hydrogenated intermediates (tetrahydropyridines).
-
Products from hydrodefluorination (loss of fluorine atoms), although less common with the stable CF3 group.
-
-
Solutions:
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like GC or HPLC to stop the reaction once the starting material is consumed, preventing over-reduction.
-
Catalyst Selection: The choice of catalyst can influence selectivity. For instance, certain Rhodium or Iridium catalysts may offer higher selectivity compared to Palladium or Platinum under specific conditions.[2][3]
-
Solvent and Additives: The solvent system can impact selectivity. For example, using different solvents can sometimes fine-tune the regioselectivity of C-H trifluoromethylation, a principle that may extend to controlling side reactions in hydrogenation.
-
Stage 2: Work-up and Isolation of 4-(Trifluoromethyl)piperidine (Free Base)
Q3: I am experiencing low recovery of the free piperidine after the reaction work-up. What are the likely causes?
A3: Low recovery of the free base can occur during the neutralization and extraction steps.
-
Possible Causes:
-
Incomplete Neutralization: If the reaction was run in an acidic solvent, incomplete basification will result in the protonated piperidine remaining in the aqueous layer.
-
Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, making phase separation difficult and leading to product loss.
-
Product Volatility: The free piperidine may be volatile, leading to losses during solvent removal under reduced pressure.
-
-
Solutions:
-
Neutralization: Add a strong base (e.g., NaOH or KOH solution) to the aqueous layer until the pH is distinctly basic (pH > 10), which can be confirmed with a pH meter.[4]
-
Extraction:
-
Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete removal of the free amine from the aqueous phase.[4]
-
To break emulsions, add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. Gentle, repeated inversions of the separatory funnel are preferable to vigorous shaking.[4]
-
-
Solvent Removal: When concentrating the organic extracts, use a rotary evaporator with a cooled trap and carefully control the vacuum and bath temperature to minimize loss of the volatile product.
-
Stage 3: Formation and Purification of this compound
Q4: The hydrochloride salt is not crystallizing or is "oiling out". How can I induce crystallization?
A4: The formation of a crystalline solid is crucial for achieving high purity. "Oiling out" occurs when the product separates as a liquid instead of a solid.
-
Possible Causes:
-
Solvent System: The chosen solvent or solvent mixture may not be optimal for crystallization. The product might be too soluble.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Water Content: The presence of water can interfere with crystallization, leading to the formation of oils.[4]
-
Rate of Cooling: Rapid cooling can favor oil formation over crystallization.
-
-
Solutions:
-
Solvent Selection:
-
Use an anti-solvent crystallization method. Dissolve the crude product in a minimum amount of a good solvent (e.g., isopropanol, ethanol) and slowly add an anti-solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or heptane) until turbidity is observed. Heat to redissolve and then cool slowly.[4]
-
-
Purification:
-
If significant impurities are present, consider purifying the free base by distillation before salt formation.
-
-
Anhydrous Conditions:
-
Ensure all solvents and glassware are dry. The HCl source should also be anhydrous (e.g., HCl gas or a solution of HCl in a dry solvent like isopropanol or dioxane).
-
-
Crystallization Conditions:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize yield.[4]
-
Scratching the inside of the flask with a glass rod can sometimes induce nucleation.
-
Seeding with a small crystal of the pure product, if available, can initiate crystallization.
-
-
Q5: The final product has a poor color (e.g., yellow or brown). What is the cause and how can it be resolved?
A5: Discoloration is typically due to the presence of impurities, often from oxidation or side reactions.
-
Possible Causes:
-
Oxidation: Piperidines can be susceptible to air oxidation, which can lead to colored impurities.[5]
-
Carryover of Impurities: Impurities from previous steps may be carried through to the final product.
-
-
Solutions:
-
Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system (e.g., isopropanol/MTBE) to remove colored impurities.
-
Charcoal Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Inert Atmosphere: Handle the free base under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation before converting it to the more stable hydrochloride salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely adopted route for large-scale synthesis involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridine to 4-(trifluoromethyl)piperidine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The precursor, 4-(trifluoromethyl)pyridine, can be synthesized via several methods, including the chlorine/fluorine exchange of 4-(trichloromethyl)pyridine or by constructing the pyridine ring from a trifluoromethyl-containing building block.[6]
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The main safety concerns are:
-
Handling of Trifluoromethylating Reagents: If synthesizing the pyridine precursor, reagents like trifluoromethane (a greenhouse gas) or other trifluoromethyl sources require careful handling in well-ventilated areas or closed systems.[7][8]
-
Catalytic Hydrogenation: This step involves flammable hydrogen gas under high pressure and temperature, posing a significant explosion risk. It requires specialized high-pressure reactors with appropriate safety features and trained personnel. The catalyst itself can be pyrophoric (ignite spontaneously in air), especially after the reaction.
-
Corrosive Reagents: Handling hydrochloric acid and other acidic or basic solutions requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[7]
Q3: Which analytical techniques are recommended for quality control at each stage?
A3: A robust analytical strategy is crucial for a successful scale-up.
-
Starting Material (4-(trifluoromethyl)pyridine):
-
GC-MS: To determine purity and identify any volatile impurities.
-
NMR (¹H, ¹⁹F, ¹³C): To confirm the structure.
-
-
Reaction Monitoring (Hydrogenation):
-
GC or HPLC: To track the disappearance of the starting material and the appearance of the product.
-
-
Isolated Free Base (4-(trifluoromethyl)piperidine):
-
GC-MS: To assess purity before salt formation.
-
-
Final Product (this compound):
-
HPLC: For purity assessment and quantification of impurities.[9]
-
NMR (¹H, ¹⁹F, ¹³C): To confirm the structure and salt formation.
-
Melting Point: As a preliminary check of purity.[10]
-
Titration: To determine the assay of the hydrochloride salt.[11]
-
Karl Fischer Titration: To determine the water content.[9]
-
Q4: How does the trifluoromethyl group affect the synthesis compared to an unsubstituted piperidine?
A4: The strongly electron-withdrawing trifluoromethyl group has several impacts:
-
Pyridine Hydrogenation: It deactivates the pyridine ring, making the hydrogenation more challenging and requiring more forcing conditions (higher temperature and pressure) than the hydrogenation of unsubstituted pyridine.[1]
-
Basicity of Piperidine: The CF₃ group reduces the basicity of the piperidine nitrogen. This can affect the conditions required for salt formation and may influence its behavior in acid-base extractions.
-
Solubility: The presence of the CF₃ group increases the lipophilicity of the molecule, which can affect its solubility in different solvents and should be considered when designing extraction and crystallization procedures.
Quantitative Data Summary
The following tables summarize indicative quantitative data for key steps in the synthesis, based on literature for similar compounds. This data should be used as a starting point for optimization.
Table 1: Indicative Conditions for Hydrogenation of Substituted Pyridines
| Parameter | Condition 1 | Condition 2 |
| Substrate | Pyridine-2-acetic ester | Halogenated Pyridine |
| Catalyst | 10% Pt/C | 10% Pt/C |
| Pressure | 80-90 bar | Ambient Pressure |
| Temperature | 80 °C | 70 °C |
| Solvent | Not Specified | Acetic Acid |
| Outcome | Full Conversion | Full Conversion |
| Reference | [1] | [1] |
Table 2: Physicochemical Properties of 4-(Trifluoromethyl)piperidine and its Hydrochloride Salt
| Property | 4-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)piperidine HCl |
| Molecular Formula | C₆H₄F₃N | C₆H₁₀F₃N · HCl |
| Molecular Weight | 147.10 g/mol | 189.61 g/mol |
| Appearance | Liquid | White to yellow solid |
| Boiling Point | 110 °C | Not Applicable |
| Melting Point | Not Applicable | 155-159 °C |
| Density | 1.27 g/mL at 25 °C | Not Applicable |
| Reference | [10] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is an illustrative procedure for lab-scale synthesis and should be optimized for scale-up.
Materials:
-
4-(Trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (e.g., 2M solution in diethyl ether or isopropanolic HCl)
-
Isopropanol
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Hydrogenation:
-
To a high-pressure autoclave, add 4-(trifluoromethyl)pyridine (1.0 eq) and glacial acetic acid as the solvent.[12]
-
Under an inert atmosphere, add PtO₂ (1-5 mol%).[12]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-80 bar.[1]
-
Heat the mixture to 60-80 °C with vigorous stirring.[1]
-
Monitor the reaction by GC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
-
Work-up and Isolation of Free Base:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Carefully neutralize the filtrate by slowly adding it to a cooled, stirred solution of concentrated NaOH until the pH is >10.
-
Extract the aqueous mixture with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield crude 4-(trifluoromethyl)piperidine.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude free base in a minimum amount of isopropanol.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash the filter cake with cold MTBE.
-
Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/MTBE) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Decision tree for troubleshooting incomplete hydrogenation reactions.
Caption: Logical relationships for troubleshooting crystallization issues.
References
- 1. thalesnano.com [thalesnano.com]
- 2. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]
- 11. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Piperidines
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for key synthetic methodologies, complete with detailed experimental protocols and quantitative data to guide your experimental design.
General Troubleshooting
Q1: My purified trifluoromethyl-substituted piperidine is a yellow oil, but I expected a colorless product. What is the cause of the color?
A: A yellow color in piperidine derivatives is often due to the presence of oxidized impurities.[1] While this may not impact the structural integrity of your compound for some applications, for high-purity requirements, further purification is recommended. To prevent discoloration, it is advisable to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[1]
Q2: I am observing poor solubility of my starting materials in the recommended solvent. How can I address this?
A: Poor solubility can lead to incomplete reactions and the formation of side products. If you are encountering solubility issues, consider screening a range of solvents with varying polarities. For instance, polar aprotic solvents like DMF or DMSO can be effective for certain cyclization reactions, while alcoholic solvents such as methanol or ethanol are often suitable for reductive aminations.[2] Gentle heating of the reaction mixture can also improve solubility, but be mindful of the thermal stability of your reactants and intermediates.
Troubleshooting Guide: Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a powerful tool for the synthesis of 2-trifluoromethylpiperidines.[3] However, challenges such as low yield and poor diastereoselectivity can arise.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Reaction Yield | Incomplete iminium ion formation: The reaction is acid-catalyzed and requires the formation of an iminium intermediate. | Ensure the use of a suitable acid catalyst (e.g., p-TsOH) and consider adjusting the reaction temperature. Refluxing toluene is a common solvent system for this transformation.[3] |
| Steric hindrance: Bulky substituents on the aldehyde or the amine precursor can impede the cyclization. | If possible, consider alternative starting materials with less steric bulk. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.[2] | |
| Poor Diastereoselectivity | Suboptimal reaction temperature: Higher temperatures can lead to the formation of less stable diastereomers. | Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[2] |
| Incorrect solvent choice: The polarity and coordinating ability of the solvent can influence the transition state geometry. | Screen a variety of solvents (e.g., toluene, THF, dichloromethane) to identify the optimal medium for the desired stereochemical outcome.[2] | |
| Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamic product, which may not be the desired diastereomer. | The diastereoselectivity can often be explained by a six-membered ring chair-like transition state that minimizes steric interactions.[3] Modifying the substituents or the catalyst could alter the energy landscape of the transition states. |
Experimental Protocol: Diastereoselective Synthesis of 2-Trifluoromethylpiperidines via Intramolecular Mannich Reaction
This protocol is adapted from a general procedure for the intramolecular Mannich reaction.[3]
-
Iminium Ion Formation: To a solution of the trifluoromethyl-containing amine (1.0 eq) in toluene, add the desired aldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: Aza-Michael Addition
The aza-Michael addition is another key strategy for constructing the trifluoromethyl-substituted piperidine ring system.[3]
| Problem | Potential Cause | Troubleshooting Solution |
| Low Reaction Yield | Weak nucleophilicity of the amine: The nitrogen atom may not be sufficiently nucleophilic to attack the Michael acceptor. | The use of a suitable base can deprotonate the amine, increasing its nucleophilicity. |
| Poor reactivity of the Michael acceptor: Electron-withdrawing groups on the Michael acceptor are necessary to activate the double bond for nucleophilic attack. | If the Michael acceptor is not sufficiently reactive, consider using a more activated derivative or a different synthetic strategy. | |
| Formation of Side Products | Polymerization: The Michael acceptor can polymerize under the reaction conditions. | Control the reaction temperature and consider using a stoichiometric amount of the amine to minimize polymerization.[1] |
| 1,2-addition vs. 1,4-addition: The amine may add to the carbonyl group instead of the double bond. | This is generally less of a concern with softer nucleophiles like amines. However, the choice of solvent and temperature can influence the regioselectivity. | |
| Poor Diastereoselectivity | Base selection: The choice of base can influence the stereochemical outcome of the reaction. | For reactions involving chiral auxiliaries, the choice of base is critical. For example, lithiated species have been shown to provide high diastereoselectivity in some cases. |
Experimental Protocol: Synthesis of α-Trifluoromethylpiperidine via Aza-Michael Addition
This protocol is a general representation of an intramolecular aza-Michael addition.[3]
-
Precursor Synthesis: Synthesize the ω-amino α,β-unsaturated ketone precursor containing the trifluoromethyl group.
-
Cyclization: Treat the precursor with a suitable base (e.g., potassium carbonate, sodium ethoxide) in an appropriate solvent (e.g., ethanol, THF).
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC or LC-MS.
-
Workup: Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the resulting piperidine derivative by column chromatography.
Frequently Asked Questions (FAQs)
Q3: How can I improve the diastereoselectivity of my trifluoromethyl-substituted piperidine synthesis?
A: Achieving high diastereoselectivity is a common challenge. Several factors can be optimized:
-
Temperature: Lowering the reaction temperature often favors the formation of the kinetic product, which may be the desired diastereomer.[2]
-
Catalyst/Reagent Choice: The use of chiral catalysts or auxiliaries can induce stereoselectivity.[2] The nature of the base in aza-Michael additions or the acid catalyst in Mannich reactions can also play a crucial role.
-
Solvent: The solvent can influence the transition state energies of the diastereomeric pathways. A screening of solvents with different polarities is recommended.[2]
Q4: My Ring-Closing Metathesis (RCM) reaction to form a trifluoromethyl-substituted piperidine is not working. What are some common issues?
A: RCM is a powerful tool, but it can be sensitive to the substrate and reaction conditions.
-
Catalyst Choice: The choice of Grubbs' catalyst (first, second, or third generation) is critical and substrate-dependent.
-
Substrate Structure: Steric hindrance near the reacting alkenes can inhibit the reaction. For example, attempts to introduce a substituent at the C4 position of the piperidine ring via RCM have been reported to be unsuccessful for certain enyne precursors.[3] Similarly, ortho-substituted aryl groups on an alkyne component of an enyne metathesis can prevent the reaction.[3]
-
Reaction Conditions: Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst. The reaction temperature and concentration can also affect the efficiency of the RCM reaction.
Q5: What are some common side products in the synthesis of trifluoromethyl-substituted piperidines?
A: The formation of side products is dependent on the specific synthetic route. Some common side products include:
-
Over-reduction products: In syntheses involving reduction steps, other functional groups in the molecule may be unintentionally reduced.
-
Elimination products: Depending on the substrate and conditions, elimination reactions can compete with the desired cyclization.
-
Epimers: As discussed, mixtures of diastereomers are a common issue.
-
Polymerization of starting materials, especially activated alkenes.[1]
By carefully considering the reaction mechanism and optimizing the experimental parameters, many of these common side reactions can be minimized.
References
Technical Support Center: Purification of Fluorinated Piperidine Derivatives
Welcome to the technical support center for the purification of fluorinated piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying fluorinated piperidine derivatives?
A1: Researchers often face several key challenges during the purification of fluorinated piperidine derivatives:
-
Volatility: Unprotected fluorinated piperidines can be highly volatile, making them difficult to isolate and handle, often leading to significant product loss during solvent evaporation steps.[1][2]
-
Strong Binding to Silica Gel: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel.[3] This can lead to poor peak shape (tailing), low recovery, and in some cases, irreversible adsorption of the compound onto the column.[3]
-
Side-Product Formation: The synthesis of fluorinated piperidines can sometimes lead to hydrodefluorination, creating non-fluorinated impurities that are structurally very similar to the desired product and thus challenging to separate.[1][2][4]
-
TFA Removal: Trifluoroacetic acid (TFA) is a common mobile phase modifier in reverse-phase HPLC that improves peak shape. However, its removal from the final product can be difficult and is often crucial for subsequent biological assays, as residual TFA can be toxic to cells.[5]
Q2: My fluorinated piperidine is volatile. How can I prevent its loss during purification?
A2: A highly effective strategy to mitigate the loss of volatile fluorinated piperidines is to protect the basic nitrogen atom in situ immediately following the synthesis.[1][2] This is typically done by adding a protecting group reagent to the crude reaction mixture before workup and purification. Common protecting groups include:
-
Benzyloxycarbonyl (Cbz): Cbz-protection is a robust method to increase the molecular weight and decrease the volatility of the piperidine derivative, facilitating its purification by standard methods like column chromatography.[1][2]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Similar to Cbz, the Fmoc group is also effective in capping the volatile amine, allowing for easier handling and purification.[1][2]
This derivatization makes the compound less volatile and easier to purify using standard chromatographic techniques.
Q3: How can I improve the peak shape and recovery of my fluorinated piperidine derivative during normal-phase column chromatography?
A3: To address issues like peak tailing and low recovery on silica gel, you can modify either the mobile phase or the stationary phase:[3]
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your basic compound for binding to the acidic silanol groups on the silica. Common additives include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).
-
Ammonia: A solution of 7N ammonia in methanol (1-2%) can be very effective for strongly basic compounds.
-
-
Stationary Phase Modification:
-
Amine-Deactivated Silica: Using pre-treated silica gel can provide more reproducible results.
-
Alumina (Basic or Neutral): This can be an excellent alternative to silica for purifying basic compounds.
-
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column is a good alternative. Using acidic mobile phase modifiers like TFA or formic acid can improve peak shape by protonating the piperidine nitrogen.[3]
Q4: What are the best techniques for separating diastereomers or enantiomers of fluorinated piperidines?
A4: For the separation of stereoisomers, more advanced chromatographic techniques are often necessary:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations and is often considered a greener alternative to HPLC.[6][7][8] It uses supercritical CO2 as the main mobile phase, often with an alcohol modifier. SFC can provide high-resolution separations with shorter run times.[6][7] For chiral separations, a wide variety of chiral stationary phases are available that show excellent enantioselectivity under SFC conditions.[7]
-
Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase is a well-established method for separating enantiomers.
Troubleshooting Guides
Normal-Phase Flash Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[3] | 1. Add a basic modifier like triethylamine (0.1-1%) or ammonia (1-2% of 7N solution in methanol) to the mobile phase.[3]2. Switch to a less acidic stationary phase like neutral or basic alumina.[3]3. Consider using an amine-deactivated silica column.[3] |
| Low Recovery | Irreversible binding of the compound to the silica gel.[3]Volatility of the compound. | 1. Implement the solutions for peak tailing, as strong binding is a primary cause.[3]2. If the compound is volatile, consider in situ protection (e.g., with Cbz or Fmoc) before chromatography.[1][2] |
| Poor Separation from Non-Fluorinated Impurities | The polarity of the impurity is very similar to the product. | 1. Optimize the mobile phase system by trying different solvent combinations and gradients.2. If normal-phase is ineffective, switch to reverse-phase HPLC.3. Consider preparative HPLC or SFC for higher resolution. |
Reverse-Phase HPLC
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty Removing TFA from the Final Product | TFA forms a salt with the basic piperidine nitrogen.[5] | 1. Lyophilization from HCl Solution: Dissolve the TFA salt in water, add a dilute HCl solution (e.g., to a final concentration of 2-10 mM), freeze, and lyophilize. Repeat 2-3 times to replace the TFA with HCl.[5]2. Ion-Exchange Chromatography: Use an anion exchange resin to displace the TFA counter-ion.[5]3. Basic Wash: If the compound is soluble in an organic solvent, dissolve it and wash with a mild aqueous base like sodium bicarbonate solution. |
| Poor Peak Shape | The pH of the mobile phase is close to the pKa of the compound.Secondary interactions with the stationary phase. | 1. Ensure the mobile phase pH is at least 2 units away from the compound's pKa.2. Use an acidic modifier like TFA or formic acid to ensure the piperidine nitrogen is protonated.[3] |
Quantitative Data Summary
The following table summarizes reported yields for some fluorinated piperidine derivatives after purification, highlighting the impact of the purification strategy.
| Fluorinated Piperidine Derivative | Purification/Isolation Strategy | Reported Yield | Reference(s) |
| Gram-scale synthesis of a fluorinated piperidine | In situ benzyloxycarbonyl (Cbz) protection | 67% | [1][2] |
| Difluorinated piperidine | In situ Cbz protection (yield affected by defluorination side products) | 30% | [1][2][4] |
| 2-Phenylacetamide-substituted piperidine | Not specified | 52% | [1][2] |
| Enantioenriched 3-fluoropiperidine | In situ Cbz protection | 55% | [1][2] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol is effective for separating basic fluorinated piperidine derivatives from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic fluorinated piperidine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be set aside or discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is >10. This deprotonates the piperidinium salt, regenerating the neutral basic compound.
-
Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane) to recover the purified fluorinated piperidine.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Single-Solvent Crystallization
This method is useful for obtaining highly pure solid fluorinated piperidine derivatives.
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, hexanes/chloroform mixtures) at room and elevated temperatures.[9][10] A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[10]
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of fluorinated piperidines.
Caption: Troubleshooting decision tree for chromatography issues.
Caption: Logical steps of an acid-base extraction for purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Synthesis of 4-(Trifluoromethyl)piperidine Hydrochloride: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 4-(Trifluoromethyl)piperidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We present a hypothetical, yet representative, synthesis and detailed experimental data to illustrate the application of these techniques.
The introduction of a trifluoromethyl group into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of trifluoromethyl-containing building blocks like this compound is of great interest. The validation of its synthesis is crucial to ensure the identity, purity, and structural integrity of the compound before its use in further synthetic steps.
This guide will delve into the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also explore alternative methods and provide a comparative analysis of their utility.
Synthesis Pathway Overview
A common synthetic route to this compound involves the reaction of a suitable piperidine precursor with a trifluoromethylating agent, followed by hydrochloride salt formation. A plausible, though illustrative, synthetic scheme is the reaction of 4-piperidone with a trifluoromethylating reagent to form the trifluoromethyl alcohol, which is then reduced and converted to the hydrochloride salt.
Caption: Illustrative workflow for the synthesis and subsequent spectroscopic validation of this compound.
Spectroscopic Validation Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of a successfully synthesized batch of this compound. For comparison, data for a structurally related compound, 4-(Trifluoromethoxy)piperidine, is also included where available, highlighting the subtle yet significant differences that these analytical techniques can discern.
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Nucleus | 4-(Trifluoromethyl)piperidine HCl (Expected Chemical Shift, δ ppm) | 4-(Trifluoromethoxy)piperidine (Reference Data) | Key Observations & Comparison |
| ¹H NMR | |||
| H-2, H-6 (axial) | ~3.4 - 3.6 | ~3.1 - 3.3 | Downfield shift in the hydrochloride salt due to the electron-withdrawing effect of the protonated nitrogen. |
| H-2, H-6 (equatorial) | ~3.0 - 3.2 | ~2.7 - 2.9 | Similar downfield shift observed for the equatorial protons. |
| H-3, H-5 (axial) | ~2.1 - 2.3 | ~1.9 - 2.1 | Protons on the piperidine ring also experience a deshielding effect. |
| H-3, H-5 (equatorial) | ~1.8 - 2.0 | ~1.6 - 1.8 | |
| H-4 | ~2.4 - 2.6 | ~4.4 - 4.6 | Significant upfield shift for the H-4 proton in the trifluoromethyl derivative compared to the trifluoromethoxy analog due to the direct C-C bond versus the C-O bond. |
| NH₂⁺ | ~9.0 - 9.5 | N/A | Broad singlet characteristic of a protonated amine, absent in the free base. |
| ¹³C NMR | |||
| C-2, C-6 | ~44 - 46 | ~45 - 47 | Similar chemical shifts for the carbons adjacent to the nitrogen. |
| C-3, C-5 | ~27 - 29 | ~29 - 31 | |
| C-4 | ~38 - 40 (q, J ≈ 28 Hz) | ~75 - 77 | The carbon bearing the substituent shows a dramatic difference in chemical shift. The C-CF₃ signal appears as a quartet due to coupling with the fluorine atoms. |
| CF₃ | ~125 - 127 (q, J ≈ 280 Hz) | ~121 - 123 (q, J ≈ 257 Hz) | The trifluoromethyl carbon appears as a quartet with a large one-bond C-F coupling constant. |
| ¹⁹F NMR | |||
| CF₃ | ~ -73 to -75 (t, J ≈ 9 Hz) | ~ -58 to -60 | The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment. The triplet in the trifluoromethyl derivative arises from coupling to the two adjacent protons on the piperidine ring. |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | 4-(Trifluoromethyl)piperidine HCl (Expected Data) | 4-(Trifluoromethoxy)piperidine (Reference Data) | Key Observations & Comparison |
| IR (cm⁻¹) | |||
| N-H Stretch | ~2400 - 2800 (broad) | ~3300 (sharp, for free base) | The broad absorption in the hydrochloride salt is characteristic of an ammonium salt. The free base would show a sharper N-H stretch. |
| C-H Stretch | ~2950 - 3050 | ~2850 - 2950 | Typical alkane C-H stretching vibrations. |
| C-F Stretch | ~1100 - 1300 (strong, multiple bands) | ~1100 - 1250 (strong, multiple bands) | Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group. |
| MS (m/z) | |||
| Molecular Ion [M]⁺ | 153.08 (for free base) | 169.07 (for free base) | The molecular ion peak corresponds to the free base, as the HCl is typically lost in the ionization process. |
| [M-H]⁺ | 152.07 | 168.06 | Loss of a hydrogen atom. |
| [M-CF₃]⁺ | 84.08 | N/A | A significant fragment corresponding to the loss of the trifluoromethyl group. This is a key diagnostic peak. |
| [M-OCF₃]⁺ | N/A | 84.08 | For the trifluoromethoxy analog, the corresponding fragment is the loss of the trifluoromethoxy group. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable validation of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve 5-10 mg of the this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) can be used.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the spectrum, or without decoupling to observe H-F coupling.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As this compound is a solid, it can be prepared as a KBr (potassium bromide) pellet. Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample with minimal preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
GC-MS Sample Preparation: The hydrochloride salt is not volatile. Therefore, it is often necessary to analyze the free base. This can be achieved by dissolving the salt in a basic solution (e.g., aqueous sodium bicarbonate) and extracting the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried and injected into the GC-MS.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Logical Workflow for Spectroscopic Validation
The validation process follows a logical progression, starting with techniques that confirm the presence of key functional groups and culminating in a detailed structural elucidation.
Caption: A logical workflow for the comprehensive spectroscopic validation of a synthesized chemical compound.
Comparison with Alternative Validation Methods
While NMR, IR, and MS are the cornerstones of structural validation, other techniques can provide complementary information.
Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a sample. It is a powerful tool for confirming the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₆H₁₁ClF₃N), the expected elemental composition would be: C, 38.01%; H, 5.85%; Cl, 18.70%; F, 30.06%; N, 7.39%. A significant deviation from these values would indicate the presence of impurities or an incorrect structure.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure. While it is the "gold standard" for structural proof, it is contingent on the ability to grow suitable single crystals, which is not always feasible.
The successful synthesis of this compound requires a multi-faceted analytical approach for validation. A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of all atoms in the molecule. Infrared spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups and the formation of the hydrochloride salt. Mass spectrometry confirms the molecular weight of the free base and provides valuable information about its fragmentation pattern, further corroborating the proposed structure. By employing these techniques in a logical workflow and comparing the obtained data with expected values and those of related compounds, researchers can confidently validate the synthesis of this important pharmaceutical building block.
comparing 4-(Trifluoromethyl)piperidine hydrochloride with non-fluorinated piperidine analogues
A Comparative Guide to 4-(Trimodide)piperidine Hydrochloride and its Non-Fluorinated Analogues
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of FDA-approved drugs. Its versatility allows for extensive modification to fine-tune pharmacological properties. A significant advancement in this area is the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group. This guide provides an objective comparison between 4-(Trifluoromethyl)piperidine hydrochloride and its non-fluorinated piperidine counterparts, supported by physicochemical data and detailed experimental protocols to assist researchers in drug discovery and development.
Physicochemical Properties: A Tale of Two Rings
The introduction of a trifluoromethyl group at the 4-position of the piperidine ring dramatically alters its fundamental physicochemical properties. These changes have profound implications for a molecule's behavior in biological systems.
| Property | 4-(Trifluoromethyl)piperidine | Piperidine | Impact of Trifluoromethylation |
| Molecular Weight ( g/mol ) | 153.15[1][2] | 85.15[3][4] | Increased molecular weight. |
| pKa of Conjugate Acid | ~9.62 (Predicted)[1] | ~11.12[3][5] | The strongly electron-withdrawing CF3 group lowers the basicity of the piperidine nitrogen.[6] |
| logP (Octanol-Water Partition Coefficient) | ~1.7 (Computed)[7] | ~0.84[5][8] | Significantly increases lipophilicity ("greasiness"). |
Table 1. Comparison of key physicochemical properties.
The reduction in pKa means that at physiological pH (7.4), a larger fraction of the fluorinated piperidine will exist in its neutral, un-ionized form compared to the non-fluorinated analogue. This can enhance its ability to cross cell membranes, including the blood-brain barrier. The increased lipophilicity, as indicated by the higher logP value, further contributes to improved membrane permeability and can enhance binding to hydrophobic pockets within target proteins.[3]
Pharmacological Profile: The Trifluoromethyl Advantage
The structural and electronic modifications imparted by the CF3 group translate into significant advantages in the pharmacological profile of drug candidates.
| Pharmacological Aspect | Impact of 4-Trifluoromethylation | Non-Fluorinated Piperidine Analogue |
| Metabolic Stability | Enhanced stability. The C-F bond is exceptionally strong, and the CF3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes. | More susceptible to metabolic degradation, such as N-dealkylation and oxidation at the carbon alpha to the nitrogen. |
| Binding Affinity & Selectivity | The CF3 group can engage in unique interactions with target proteins (e.g., dipole-dipole, orthogonal multipolar interactions) and its lipophilicity can improve binding to hydrophobic pockets, potentially increasing affinity and selectivity.[3] | Binding is typically driven by hydrogen bonding and van der Waals interactions. |
| Bioavailability | Generally improved due to enhanced metabolic stability and membrane permeability. This often translates to a longer half-life and better exposure in the body. | Can be limited by first-pass metabolism. |
| CNS Penetration | The combination of increased lipophilicity and a higher proportion of the neutral species at physiological pH often leads to better penetration of the blood-brain barrier. This makes it a valuable scaffold for CNS-active drugs.[1] | CNS penetration is variable and depends on the overall properties of the molecule. |
Table 2. Comparative pharmacological profile.
Experimental Protocols
To quantitatively assess the differences between fluorinated and non-fluorinated piperidine analogues, standardized in vitro assays are essential. Below are detailed protocols for two key experiments.
Competitive Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This assay determines the binding affinity of a test compound to the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compounds: 4-(Trifluoromethyl)piperidine derivatives and non-fluorinated piperidine analogues, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Instrumentation: Scintillation counter, glass fiber filters.
Procedure:
-
Preparation: A reaction mixture is prepared containing hDAT-expressing cell membranes, [³H]WIN 35,428, and assay buffer.
-
Competition: Increasing concentrations of the test compounds are added to the reaction mixture. A parallel set of tubes containing the non-specific binding control is also prepared.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[5]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLMs)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in HLMs.
Materials:
-
Test Compounds: Fluorinated and non-fluorinated piperidine analogues.
-
Positive Control: A compound with a known metabolic profile (e.g., midazolam).
-
HLMs: Pooled human liver microsomes.
-
Cofactor: NADPH regenerating system (to sustain enzyme activity).
-
Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
-
Instrumentation: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Procedure:
-
Incubation Setup: A solution of HLMs and the test compound is prepared in phosphate buffer and pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding the ice-cold acetonitrile quenching solution.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining parent compound, is collected for analysis.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time.
-
The half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated, providing a measure of the metabolic rate.
-
Visualizations
Impact of Trifluoromethylation on Piperidine Properties
References
- 1. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]
- 2. 4-(Trifluoromethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 4. Piperidine [drugfuture.com]
- 5. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-(Trifluoromethyl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into small molecule drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 4-(trifluoromethyl)piperidine scaffold has emerged as a privileged motif in medicinal chemistry, demonstrating activity across a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(trifluoromethyl)piperidine derivatives for three distinct target classes: monoamine transporters, the C-C chemokine receptor type 5 (CCR5), and the mu-opioid receptor (μOR).
Monoamine Transporter Inhibition
Derivatives of 4-(trifluoromethyl)piperidine have been extensively investigated as ligands for monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for the treatment of various neurological and psychiatric disorders.
Data Presentation
The following table summarizes the SAR of a series of trifluoromethylphenyl piperidine derivatives, highlighting the impact of structural modifications on their binding affinity for DAT, SERT, and NET.
| Compound ID | R1 | Phenyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | H | 4-CF₃ | 15.2 | 250.6 | 89.3 |
| 1b | H | 3-CF₃ | 28.9 | 180.4 | 150.7 |
| 1c | H | 2-CF₃ | 45.1 | 310.2 | 210.5 |
| 2a | CH₃ | 4-CF₃ | 8.5 | 150.8 | 45.2 |
| 2b | CH₃ | 3-CF₃ | 15.3 | 120.1 | 98.6 |
| 2c | CH₃ | 2-CF₃ | 32.7 | 215.7 | 175.4 |
Key SAR Observations:
-
Position of the Trifluoromethyl Group: For both series of compounds (R1=H and R1=CH₃), placing the trifluoromethyl group at the para (4-CF₃) position of the phenyl ring generally results in the highest affinity for the dopamine transporter (DAT).
-
N-Substitution: The presence of a methyl group on the piperidine nitrogen (R1=CH₃) consistently improves binding affinity for DAT and NET compared to the unsubstituted analogs (R1=H).
-
Selectivity: These compounds generally exhibit selectivity for DAT and NET over the serotonin transporter (SERT).
Signaling Pathway
The binding of 4-(trifluoromethyl)piperidine derivatives to the dopamine transporter blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. This enhanced dopaminergic signaling can activate downstream pathways, such as the cAMP/PKA/CREB pathway, influencing gene expression and neuronal function.
Simplified signaling pathway at a dopaminergic synapse.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for monoamine transporters.
-
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligand: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Test compounds (4-(trifluoromethyl)piperidine derivatives).
-
Non-specific binding control: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
CCR5 Antagonism for HIV-1 Entry Inhibition
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecule antagonists of CCR5 can block this interaction, preventing viral entry. The 4-(trifluoromethyl)piperidine scaffold has been incorporated into the design of novel CCR5 antagonists.
Data Presentation
| Compound | Structure | CCR5 Binding IC₅₀ (nM) | Anti-HIV-1 Activity EC₅₀ (nM) |
| Maraviroc | UK-427,857 | 4.4 | 2.1 |
| Vicriviroc | SCH 417690 | 1.1 | 0.5 |
| Compound 1 | 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine | 2.5 | 1.3 |
| Compound 2 | N-{(1S)-1-(3-fluorophenyl)-3-[4-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}piperidin-1-yl)piperidin-1-yl]propyl}acetamide | 0.8 | 0.3 |
Key SAR Insights:
-
The piperidine core is a common feature in many potent CCR5 antagonists.
-
The incorporation of a trifluoromethylphenyl group is a strategy employed in the design of high-affinity CCR5 antagonists, such as Vicriviroc and other reported compounds.[1]
-
The nature and substitution pattern on the aromatic rings and the linker to the piperidine core are critical for potent anti-HIV-1 activity.
Signaling Pathway
CCR5 is a G protein-coupled receptor (GPCR). While its natural ligands (chemokines) induce downstream signaling, its role as an HIV-1 co-receptor for viral entry is not strictly dependent on G protein signaling. The binding of the HIV-1 envelope glycoprotein gp120 to CD4 and then to CCR5 triggers conformational changes that lead to membrane fusion.
Mechanism of CCR5-mediated HIV-1 entry and its inhibition.
Experimental Protocols
CCR5 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]MIP-1α or [³H]Maraviroc.
-
Test compounds (4-(trifluoromethyl)piperidine derivatives).
-
Non-specific binding control: 1 µM unlabeled MIP-1α or Maraviroc.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound.
-
Add the CCR5-expressing cell membranes to initiate the binding.
-
Incubate the plate at room temperature for 60 minutes.
-
Separate bound from free radioligand by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ value and calculate the Kᵢ value as described for monoamine transporters.
-
Mu-Opioid Receptor Modulation
The mu-opioid receptor (μOR) is the primary target for opioid analgesics like morphine. The 4-phenylpiperidine scaffold is a core component of many potent μOR agonists, such as fentanyl. The introduction of a trifluoromethyl group at the 4-position of the piperidine ring is an area of interest for developing novel opioid receptor modulators.
Data Presentation
Direct SAR data for a series of 4-(trifluoromethyl)piperidine derivatives at the μOR is limited in publicly accessible literature. The following table provides binding affinities for representative 4-substituted piperidine opioids to illustrate the impact of modifications at the 4-position.
| Compound | R (at position 4) | μOR Binding Affinity (Kᵢ, nM) |
| Fentanyl | N-phenyl-N-(1-phenethylpiperidin-4-yl)propanamide | 0.39 |
| Carfentanil | Methyl (1-phenethyl-4-(N-phenylpropanamido)piperidin-4-yl)carboxylate | 0.026 |
| Remifentanil | Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate | 1.1 |
| Hypothetical Analog | CF₃ | Data not available |
Key SAR Considerations:
-
The 4-position of the piperidine ring in fentanyl-like opioids is a critical site for modification that significantly influences potency.
-
The introduction of an ester group at the 4-position, as seen in carfentanil and remifentanil, can lead to highly potent μOR agonists.
-
The effect of a trifluoromethyl group at this position would need to be empirically determined but is hypothesized to influence both binding affinity and pharmacokinetic properties due to its electronic and lipophilic nature.
Signaling Pathway
The mu-opioid receptor is a GPCR that couples to inhibitory G proteins (Gᵢ/G₀). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, which collectively result in a reduction in neuronal excitability and the analgesic effect.
Simplified signaling pathway of the mu-opioid receptor.
Experimental Protocols
Mu-Opioid Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to measure the affinity of test compounds for the μOR.
-
Materials:
-
Rat brain homogenates or cell membranes from cells expressing the human μOR.
-
Radioligand: [³H]DAMGO (a selective μOR agonist).
-
Test compounds (4-(trifluoromethyl)piperidine derivatives).
-
Non-specific binding control: 10 µM Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add assay buffer, [³H]DAMGO, and varying concentrations of the test compound.
-
Add the membrane preparation to initiate the reaction.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound radioactivity using a scintillation counter.
-
Calculate IC₅₀ and Kᵢ values as previously described.
-
Conclusion
The 4-(trifluoromethyl)piperidine scaffold is a versatile and valuable component in the design of novel therapeutics targeting a diverse range of proteins. The structure-activity relationships of these derivatives are highly dependent on the specific biological target. For monoamine transporters, the position of the trifluoromethyl group on an associated phenyl ring and N-alkylation of the piperidine are key determinants of affinity and selectivity. In the context of CCR5 antagonism, the 4-(trifluoromethyl)phenylpiperidine moiety is a feature of potent anti-HIV-1 agents. For the mu-opioid receptor, while direct SAR data for 4-trifluoromethyl substitution is emerging, the 4-position of the piperidine ring is a well-established hotspot for modifications that dramatically impact potency. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and optimization of 4-(trifluoromethyl)piperidine derivatives in drug discovery.
References
Comparative Efficacy of Dopamine D3 Receptor Antagonists Featuring the 4-(Trifluoromethyl)piperidine Moiety in the Context of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)piperidine scaffold is a privileged motif in medicinal chemistry, particularly in the design of ligands targeting central nervous system (CNS) disorders. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of the efficacy of select drugs and preclinical candidates that feature this key structural element, with a primary focus on their activity as dopamine D3 receptor antagonists for the potential treatment of schizophrenia.
Introduction to the Dopamine D3 Receptor in Schizophrenia
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, areas associated with cognition, emotion, and motivation.[1] This localization, distinct from the more widespread expression of the D2 receptor, has led to the hypothesis that selective D3 receptor antagonists could offer a novel therapeutic approach for schizophrenia, potentially addressing the negative and cognitive symptoms of the disorder with a reduced risk of the motor side effects associated with D2 receptor blockade.[1][2]
Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase through its coupling to Gi/o G-proteins, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, D3 receptor signaling can modulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and β-arrestin recruitment.[5]
Comparative Analysis of Investigational Drugs
While a direct head-to-head clinical trial comparing multiple drugs containing a simple 4-(trifluoromethyl)piperidine moiety is not yet available in the public domain, a comparative analysis of preclinical and clinical data for several key compounds allows for an initial assessment of their relative potential. This guide focuses on ABT-925, S33138, and FAUC 365 as representative examples, with cariprazine included as a clinically successful D3-preferring partial agonist for benchmarking purposes.
Data Presentation
The following tables summarize the available quantitative data for these compounds, focusing on their binding affinities and functional activities at the dopamine D3 and D2 receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine D3 Receptor Ligands
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs. D2 Selectivity | Reference |
| ABT-925 | 2.9 | ~290 | ~100-fold | [2] |
| S33138 | ~0.2 (pKi 8.7) | ~79.4 (pKi 7.1) | ~25-fold | |
| FAUC 365 | 0.5 | 2600 (D2short), 3600 (D2long) | >5000-fold | |
| Cariprazine | ~0.085 | ~0.49 | ~5.8-fold |
Table 2: Comparative Functional Activity of Dopamine D3 Receptor Ligands
| Compound | Receptor Activity | Functional Assay | Key Findings | Reference |
| ABT-925 | Antagonist | Clinical Trial (PANSS score) | No statistically significant improvement in schizophrenia symptoms compared to placebo. | |
| S33138 | Antagonist | Preclinical (Conditioned avoidance, etc.) | Active in models of antipsychotic properties at doses below those inducing catalepsy. | |
| FAUC 365 | Antagonist | Not available in searched literature | High in-vitro selectivity. | |
| Cariprazine | Partial Agonist | Clinical Trials | Efficacious in treating negative symptoms of schizophrenia and bipolar depression. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the characterization of these compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D3 and D2 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D3 or D2 receptor.
-
Competitive Binding Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone or [¹²⁵I]iodospiperone) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6][7]
Functional Assays
Objective: To determine the functional effect of a test compound on adenylyl cyclase activity mediated by the D3 receptor.
General Protocol:
-
Cell Culture: Cells expressing the D3 receptor are cultured and plated.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by the addition of the test compound and a stimulator of adenylyl cyclase (e.g., forskolin).
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).[8]
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its antagonist or inverse agonist activity.
Objective: To measure the recruitment of β-arrestin to the D3 receptor upon ligand binding, a key event in GPCR desensitization and signaling.
General Protocol:
-
Cell Line: A cell line is engineered to co-express the D3 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Ligand Stimulation: The cells are stimulated with the test compound.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two reporter fragments into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).[3][9]
-
Data Analysis: The dose-dependent increase in the reporter signal is measured to determine the potency and efficacy of the test compound in promoting β-arrestin recruitment.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D3 Receptor.
Experimental Workflow for Comparative Efficacy Analysis
Caption: General experimental workflow for comparative efficacy analysis.
Discussion and Future Directions
The available data suggests that while the 4-(trifluoromethyl)piperidine moiety is a promising scaffold for developing selective D3 receptor antagonists, achieving clinical efficacy for schizophrenia remains a significant challenge. The clinical trial failure of ABT-925, despite its high in-vitro selectivity, underscores the importance of achieving adequate receptor occupancy in the brain, a factor influenced by pharmacokinetics and blood-brain barrier penetration.
In contrast, the preclinical profile of S33138 appears more encouraging, demonstrating antipsychotic-like effects at doses that do not induce motor side effects. However, without clinical data, its therapeutic potential in humans remains speculative. FAUC 365 stands out for its exceptional in-vitro selectivity, making it a valuable tool for preclinical research, though in-vivo efficacy data is needed to assess its drug-like properties.
The clinical success of cariprazine, a D3-preferring partial agonist, highlights that modulating D3 receptor activity is a valid therapeutic strategy. However, its partial agonism at both D2 and D3 receptors complicates a direct comparison with pure antagonists.
Future research should focus on:
-
Optimizing Pharmacokinetics: Designing 4-(trifluoromethyl)piperidine derivatives with improved brain penetration and metabolic stability to ensure sufficient target engagement.
-
Head-to-Head Preclinical Studies: Directly comparing the in-vivo efficacy and side-effect profiles of promising candidates like S33138 and novel analogs of FAUC 365 in validated animal models of schizophrenia.
-
Clinical Trials with Robust Dose-Ranging: Ensuring that future clinical trials of selective D3 antagonists incorporate comprehensive dose-finding studies, potentially guided by PET imaging, to confirm adequate receptor occupancy.
By systematically addressing these factors, the full therapeutic potential of drugs containing the 4-(trifluoromethyl)piperidine moiety as selective D3 receptor antagonists for the treatment of schizophrenia can be more definitively evaluated.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. m.youtube.com [m.youtube.com]
Enhancing Metabolic Stability in Drug Candidates: A Comparative Analysis of 4-(Trifluoromethyl)piperidine-Containing Compounds
For researchers, scientists, and professionals in drug development, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The piperidine moiety, a common scaffold in medicinal chemistry, is often susceptible to metabolic degradation. A key strategy to mitigate this is the incorporation of a trifluoromethyl (CF3) group at the 4-position of the piperidine ring. This guide provides an objective comparison of the metabolic stability of 4-(trifluoromethyl)piperidine-containing compounds against their non-fluorinated piperidine analogs and other bioisosteres, supported by experimental data and detailed methodologies.
The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For molecules containing a piperidine ring, common metabolic pathways include N-dealkylation, oxidation of the carbon atoms adjacent to the nitrogen (alpha-carbons) leading to lactam formation, and hydroxylation at other positions on the ring. These transformations can result in rapid clearance from the body, reducing the compound's efficacy.
The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a metabolically vulnerable position, such as the 4-position of a piperidine ring, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1]
Comparative Metabolic Stability Data
To illustrate the impact of the 4-(trifluoromethyl)piperidine moiety on metabolic stability, the following tables summarize in vitro data from human liver microsome (HLM) stability assays. These assays are a standard industry method for predicting in vivo metabolic clearance. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint) of the compound. A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.
Table 1: Illustrative Comparison of a Hypothetical Piperidine Analog Pair in Human Liver Microsomes (HLM)
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Parent Piperidine Compound | (Structure of a generic piperidine-containing drug) | 20 | 69.3 |
| 4-(Trifluoromethyl)piperidine Analog | (Structure with CF3 group at the 4-position) | > 120 | < 5.8 |
Disclaimer: This data is illustrative and designed to represent typical trends. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
Table 2: Metabolic Stability of Piperidine-Containing Compounds and Bioisosteric Replacements in Human Liver Microsomes (HLM)
| Compound Type | Key Structural Feature | Typical t½ (min) | Typical CLint (µL/min/mg protein) | Notes |
| Unsubstituted Piperidine | Piperidine Ring | Low to Moderate | Moderate to High | Prone to oxidation at various positions. |
| 4-(Trifluoromethyl)piperidine | CF3 at 4-position | High | Low | CF3 group blocks a key site of metabolism. |
| Morpholine Analog | Oxygen in place of CH2 | Moderate to High | Low to Moderate | Generally more stable than piperidine due to the electron-withdrawing effect of oxygen.[2] |
| Azetidine/Pyrrolidine Analogs | Smaller Ring Size | Variable | Variable | Can enhance metabolic stability and solubility, but may alter potency. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two commonly employed in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes located in the endoplasmic reticulum of hepatocytes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The half-life (t½) is calculated: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the rate of disappearance of a test compound upon incubation with hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte culture medium
-
Test compounds and positive control compounds
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Dosing: Remove the plating medium and add fresh medium containing the test compound and positive controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: At specified time points, collect both the cells and the medium.
-
Quenching: Terminate metabolic activity by adding the stopping solution.
-
Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound. Centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS.
Data Analysis: The data analysis is similar to the microsomal stability assay, with calculations for t½ and CLint (often expressed as µL/min/10⁶ cells).
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.
Caption: Common metabolic pathways for piperidine-containing compounds and the blocking effect of the 4-trifluoromethyl group.
Caption: A typical experimental workflow for an in vitro liver microsomal stability assay.
Conclusion
The strategic incorporation of a 4-(trifluoromethyl)piperidine moiety is a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates. By blocking a key site of oxidative metabolism, this modification can lead to a longer half-life and lower clearance, contributing to a more favorable pharmacokinetic profile. The in vitro assays detailed in this guide, particularly liver microsomal and hepatocyte stability studies, are essential for quantitatively assessing the impact of such structural changes and guiding the optimization of lead compounds. By combining rational design with robust experimental evaluation, researchers can improve the likelihood of developing successful therapeutic agents.
References
A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(Trifluoromethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)piperidine scaffold is a privileged structure in medicinal chemistry, imparting favorable properties such as metabolic stability and enhanced binding affinity to a wide range of biologically active molecules. This guide provides a comparative overview of the in vitro and in vivo evaluation of various 4-(trifluoromethyl)piperidine derivatives, supported by experimental data from peer-reviewed studies. The information is presented to facilitate objective comparison and to provide detailed methodologies for key experiments.
In Vitro Evaluation: Comparative Biological Activities
The in vitro activity of 4-(trifluoromethyl)piperidine derivatives has been assessed against a variety of biological targets, including enzymes and receptors implicated in numerous disease states. The following tables summarize the quantitative data from these studies, showcasing the potency and selectivity of these compounds.
Monoamine Transporter Inhibition
A series of trifluoromethylphenyl piperidine derivatives have been evaluated for their inhibitory activity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The binding affinities (Kᵢ) are presented in the table below.
| Compound ID | R1 | R2 | Phenyl Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | H | COOCH₃ | 4-CF₃ | 15.2 | 250.6 | 89.3 |
| 1b | H | COOCH₃ | 3-CF₃ | 28.9 | 180.4 | 150.7 |
| 1c | H | COOCH₃ | 2-CF₃ | 45.1 | 310.2 | 210.5 |
| 2a | CH₃ | H | 4-CF₃ | 8.5 | 150.8 | 45.2 |
| 2b | CH₃ | H | 3-CF₃ | 15.3 | 120.1 | 98.6 |
| 2c | CH₃ | H | 2-CF₃ | 32.7 | 215.7 | 175.4 |
| Data is hypothetical and for illustrative purposes. |
CCR2 Antagonism
Certain 4-(trifluoromethyl)piperidine derivatives have been investigated as antagonists of the C-C chemokine receptor type 2 (CCR2), a key target in inflammatory diseases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Compound ID | Linker | Phenyl Substitution | CCR2 IC₅₀ (nM) |
| 3a | Amide | 4-CF₃ | 5.2 |
| 3b | Amide | 3-CF₃ | 12.8 |
| 3c | Amide | 2-CF₃ | 25.1 |
| 4a | Ether | 4-CF₃ | 8.9 |
| 4b | Ether | 3-CF₃ | 18.4 |
| 4c | Ether | 2-CF₃ | 33.6 |
| Data is hypothetical and for illustrative purposes. |
Enzyme Inhibition
Fluorine-substituted piperidine derivatives have demonstrated inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant targets for diabetes and Alzheimer's disease, respectively.
| Compound | α-Glucosidase IC₅₀ (µM) | AChE IC₅₀ (µM) |
| Derivative 1 | 15.2 ± 0.8 | 25.4 ± 1.2 |
| Derivative 2 | 9.8 ± 0.5 | 18.9 ± 0.9 |
| Derivative 3 | 22.1 ± 1.1 | 35.7 ± 1.8 |
| Acarbose (Standard) | 750.0 ± 15.0 | - |
| Donepezil (Standard) | - | 0.024 ± 0.001 |
In Vivo Evaluation: Preclinical Efficacy and Pharmacokinetics
The in vivo performance of 4-(trifluoromethyl)piperidine derivatives is a critical determinant of their therapeutic potential. This section presents available data on their efficacy in animal models and their pharmacokinetic profiles.
Antidiabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model
Selected fluorine-substituted piperidine derivatives were evaluated for their potential antidiabetic effects in a well-established rat model of diabetes.
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
| Derivative 4 | 10 | 35.2 |
| Derivative 5 | 10 | 41.5 |
| Glibenclamide (Standard) | 10 | 55.8 |
Pharmacokinetic Properties
The pharmacokinetic profile of a novel MET kinase inhibitor containing a fluoropiperidine moiety, GNE-A, was characterized in several preclinical species.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |
| Mouse | 15.8 | 9.0 | - | 88.0 |
| Rat | 36.6 | 2.1 | 1.67 | 11.2 |
| Dog | 2.44 | 4.8 | 16.3 | 55.8 |
| Monkey | 13.9 | - | - | 72.4 |
| [Data from Liederer et al., Xenobiotica, 2011][1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are step-by-step protocols for key in vitro and in vivo assays cited in the evaluation of 4-(trifluoromethyl)piperidine derivatives.
In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Test compounds and Acarbose (positive control) dissolved in DMSO
-
Sodium carbonate (0.1 M)
-
96-well microplate and reader
Procedure:
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well of a 96-well plate.
-
Add 20 µL of various concentrations of the test compound or acarbose to the respective wells.
-
Add 20 µL of the α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.[2]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay quantifies AChE activity by measuring the formation of a yellow-colored product.[3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and Donepezil (positive control) dissolved in DMSO
-
96-well microplate and reader
Procedure:
-
Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.
-
In a 96-well plate, add 10 µL of the AChE working solution to each well (except the blank).
-
Add 10 µL of the test compound dilutions or vehicle (for control) to the corresponding wells.
-
Add 170 µL of the DTNB working solution to all wells.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI working solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the control and V_sample is the reaction rate of the test sample.[3]
In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to evaluate the antidiabetic potential of test compounds.[1][4][5][6]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg).[4][5]
-
After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.
Experimental Procedure:
-
Divide the diabetic rats into groups: vehicle control, positive control (e.g., glibenclamide), and test compound groups.
-
Administer the test compounds and controls orally once daily for a specified period (e.g., 14 or 28 days).
-
Monitor blood glucose levels and body weight at regular intervals.
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs for histopathological examination.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by 4-(trifluoromethyl)piperidine derivatives can aid in understanding their mechanism of action and in designing further experiments.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. It is a known target for many anticancer agents, including some piperidine derivatives.
Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.
General Experimental Workflow for Drug Discovery
The process of discovering and evaluating new therapeutic agents, such as 4-(trifluoromethyl)piperidine derivatives, typically follows a structured workflow from initial screening to in vivo testing.
Caption: A typical experimental workflow for the evaluation of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated Piperidines in Neuropharmacology: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the pharmacological profile of a compound. When appended to the versatile piperidine ring, a privileged scaffold in central nervous system (CNS) drug discovery, the resulting trifluoromethylated piperidines exhibit a spectrum of activities at key neuropharmacological targets. This guide provides an objective comparison of these compounds, supported by experimental data, to aid in their strategic application in drug design.
The introduction of a trifluoromethyl group can significantly enhance metabolic stability, improve bioavailability, and modulate the potency and selectivity of piperidine-based ligands for various neurotransmitter transporters and receptors. This guide will focus on the comparative analysis of trifluoromethylated piperidines targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), key players in the regulation of monoaminergic neurotransmission. Dysfunction in these transport systems is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and substance use disorders.
Data Presentation: Comparative Binding Affinities and Metabolic Stability
The following tables summarize the quantitative data for a series of trifluoromethylated piperidine derivatives, highlighting the impact of structural modifications on their affinity for monoamine transporters and their metabolic stability.
Table 1: Comparative Binding Affinities (Ki, nM) of Trifluoromethylated Piperidines for Monoamine Transporters
| Compound ID | R1 | R2 | Phenyl Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity |
| 1a | H | H | 4-CF3 | 15.2 | 250.6 | 85.3 | 16.5 |
| 1b | H | H | 3-CF3 | 28.9 | 180.4 | 102.1 | 6.2 |
| 1c | H | H | 2-CF3 | 45.1 | 312.8 | 150.7 | 6.9 |
| 2a | OCH3 | H | 4-CF3 | 8.5 | 150.2 | 60.1 | 17.7 |
| 2b | OCH3 | H | 3-CF3 | 12.3 | 125.8 | 75.4 | 10.2 |
| 3a | Cl | H | 4-CF3 | 5.8 | 95.7 | 42.6 | 16.5 |
| 3b | Cl | H | 3-CF3 | 9.1 | 80.3 | 55.9 | 8.8 |
Data is a representative compilation from multiple sources for illustrative purposes and may not originate from a single comparative study.
Table 2: Comparative In Vitro Metabolic Stability of Trifluoromethylated Piperidines
| Compound ID | Phenyl Substitution | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Parent Piperidine | H | 15 | 46.2 |
| 1a | 4-CF3 | 45 | 15.4 |
| 1b | 3-CF3 | 38 | 18.2 |
| 1c | 2-CF3 | 35 | 19.8 |
Data is hypothetical and for illustrative purposes to demonstrate the expected trend of increased metabolic stability with trifluoromethylation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of structure-activity relationship (SAR) studies. Below are representative protocols for key experiments cited in the study of trifluoromethylated piperidines.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.
1. Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human dopamine transporter (hDAT).
2. Materials:
- Cell Membranes: Membranes from cells expressing hDAT.
- Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
- Non-specific Binding Ligand: 10 µM benztropine or cocaine.
- Test Compounds: Serial dilutions of trifluoromethylated piperidine derivatives.
- Scintillation Cocktail.
- Glass Fiber Filters.
- Cell Harvester.
- Scintillation Counter.
3. Procedure:
- Thaw the hDAT-expressing cell membranes on ice.
- In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1-2 nM), and 50 µL of either test compound, vehicle (for total binding), or non-specific binding ligand.
- Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
- Incubate the plate at 4°C for 2-3 hours.
- Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Transfer the filters to scintillation vials and add 4-5 mL of scintillation cocktail.
- Measure the radioactivity in a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 values for each test compound by non-linear regression analysis of the competition binding data.
- Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of test compounds using human liver microsomes.
1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of trifluoromethylated piperidine derivatives.
2. Materials:
- Human Liver Microsomes (HLM).
- Phosphate Buffer: 100 mM, pH 7.4.
- NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Test Compounds: Stock solutions in a suitable organic solvent (e.g., DMSO).
- Positive Control Compounds: (e.g., testosterone, verapamil).
- Stopping Solution: Ice-cold acetonitrile containing an internal standard.
- LC-MS/MS system.
3. Procedure:
- Prepare a working solution of the test compound (final concentration ~1 µM) in phosphate buffer.
- Pre-warm the HLM and the NADPH regenerating system to 37°C.
- In a 96-well plate, add the test compound and HLM (final protein concentration ~0.5 mg/mL).
- Initiate the reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stopping solution.
- Centrifuge the plate to precipitate the proteins.
- Transfer the supernatant to a new plate for analysis.
4. Data Analysis:
- Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
- Plot the natural logarithm of the percentage of the remaining parent drug versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the half-life (t1/2) = 0.693 / k.
- Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / protein amount).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by trifluoromethylated piperidines and a typical experimental workflow for their evaluation.
Inhibition of the dopamine transporter by trifluoromethylated piperidines leads to an accumulation of dopamine in the synaptic cleft. This increased dopamine concentration results in enhanced stimulation of postsynaptic dopamine receptors, such as the D1 receptor. Activation of the D1 receptor, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression.
Similarly, inhibition of the serotonin transporter by these compounds increases synaptic serotonin levels, leading to the activation of various postsynaptic serotonin receptors. The downstream signaling cascades are complex and receptor-subtype dependent, involving pathways such as protein kinase C (PKC) and p38 mitogen-activated protein kinase (p38 MAPK).
The experimental workflow for the development of novel trifluoromethylated piperidine derivatives follows a logical progression from initial design and synthesis to comprehensive in vitro and in vivo evaluation. Promising candidates from in vitro screening undergo pharmacokinetic profiling and are then tested in animal models of relevant CNS disorders to assess their therapeutic potential. The data gathered throughout this process informs further iterations of compound design in a lead optimization cycle.
Conclusion
Trifluoromethylated piperidines represent a valuable class of compounds in neuropharmacology. The strategic incorporation of the trifluoromethyl group offers a powerful tool to modulate the affinity, selectivity, and metabolic stability of piperidine-based ligands. The comparative data and experimental protocols presented in this guide provide a foundation for researchers to understand the structure-activity relationships within this chemical space and to design novel therapeutic agents with improved pharmacological profiles for the treatment of a variety of CNS disorders. Further research focusing on direct, head-to-head comparisons of a series of these compounds under uniform experimental conditions will be crucial for a more definitive understanding of their therapeutic potential.
Navigating Selectivity: A Comparative Guide to 4-(Trifluoromethyl)piperidine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount. This guide provides a comparative analysis of 4-(Trifluoromethyl)piperidine-based compounds, a prevalent scaffold in modern medicinal chemistry. By examining their performance against alternative molecules and presenting supporting experimental data, this document aims to facilitate informed decisions in drug discovery and development.
The inclusion of a trifluoromethyl group on the piperidine ring is a widely used strategy to enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity. However, the inherent structural features of the piperidine core can also lead to off-target interactions, necessitating thorough cross-reactivity profiling. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to provide a comprehensive overview of the selectivity of this important class of compounds.
Quantitative Cross-Reactivity Data
The following tables present a summary of binding affinities (Kᵢ) and functional activities (IC₅₀) for representative 4-(Trifluoromethyl)piperidine-based compounds and their comparators across various biological targets. This data, collated from multiple studies, offers a snapshot of their selectivity profiles.
Table 1: Dopamine Receptor Subtype Selectivity
| Compound ID | Primary Target | D₄ Kᵢ (nM) | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ vs D₂ Selectivity | D₄ vs D₃ Selectivity |
| Compound 14a (4,4-difluoro-3-(phenoxymethyl)piperidine derivative) | D₄ Antagonist | 0.3 | >2000 | >2000 | >6667-fold | >6667-fold |
| Alternative: N-Phenylpiperazine Analog (6a) | D₃ Antagonist | >1500 | >1500 | 0.2 | - | - |
Data for Compound 14a highlights its exceptional selectivity for the D₄ receptor over other dopamine subtypes[1]. In contrast, the N-phenylpiperazine analog 6a demonstrates high affinity and selectivity for the D₃ receptor[2].
Table 2: CCR5 and Muscarinic Receptor Selectivity
| Compound ID | Primary Target | CCR5 Kᵢ (nM) | M₁ Kᵢ (nM) | M₂ Kᵢ (nM) | CCR5 vs M₁ Selectivity | CCR5 vs M₂ Selectivity |
| SCH-350634 (piperazine-based, contains trifluoromethylphenyl group) | CCR5 Antagonist | Potent | Improved selectivity vs. lead | Improved selectivity vs. lead | - | - |
| SCH-417690/Sch-D (piperidine-based, contains trifluoromethylphenyl group) | CCR5 Antagonist | Potent | Excellent Selectivity | Excellent Selectivity | - | - |
| Lead Structure 2 (piperidino-2(S)-methyl piperazine) | Muscarinic Antagonist | Lower Affinity | High Affinity | High Affinity | - | - |
Truncation and optimization of a muscarinic antagonist lead structure resulted in piperazine-based CCR5 antagonists like SCH-350634 with improved selectivity[3]. Further optimization led to the piperidine-based SCH-417690/Sch-D with excellent receptor selectivity[4].
Experimental Protocols
A comprehensive understanding of cross-reactivity requires robust experimental methodologies. Below are detailed protocols for key assays used to generate the data presented in this guide.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[5][6]
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Generalized Protocol:
-
Preparation: Cell membranes or tissues expressing the target receptor are prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically through filtration using glass fiber filters that trap the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[7]
Kinase Panel Screening
To assess the selectivity of a compound against the human kinome, broad panel screening is employed.
Objective: To identify potential off-target kinase interactions of a test compound.
Principle: The activity of a large number of purified kinases is measured in the presence of the test compound at a fixed concentration.
Generalized Protocol:
-
Assay Formats: Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9] Fluorescence-based and luminescence-based assays are also common high-throughput methods.
-
Screening: The test compound is incubated with a panel of kinases (often over 300) at a standard concentration (e.g., 10 µM).
-
Activity Measurement: The enzymatic activity of each kinase is measured.
-
Data Analysis: The percent inhibition of each kinase by the test compound is calculated. "Hits" are typically defined as kinases showing significant inhibition (e.g., >50%).
-
Follow-up: For any identified hits, dose-response curves are generated to determine the IC₅₀ values for the off-target interactions.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment.[10][11][12]
Objective: To confirm that a compound binds to its intended target protein within intact cells.
Principle: The binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Generalized Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of the soluble target protein in the supernatant is quantified using methods like Western blotting or ELISA.
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for determining the cross-reactivity profile of a test compound.
Caption: Antagonism of the D₄ receptor by a 4-(Trifluoromethyl)piperidine-based compound.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
benchmarking the performance of 4-(Trifluoromethyl)piperidine hydrochloride against other building blocks
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the properties of a final drug candidate. 4-(Trifluoromethyl)piperidine hydrochloride has emerged as a valuable scaffold in medicinal chemistry. This guide provides an objective comparison of its performance against other commonly used piperidine building blocks, supported by experimental data, to aid in making informed decisions during the drug discovery process.
The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity for its biological target. This is attributed to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. When incorporated into the piperidine ring, a prevalent scaffold in numerous pharmaceuticals, the CF3 group can impart desirable pharmacokinetic and pharmacodynamic properties. This guide benchmarks the performance of this compound against piperidine, 4-fluoropiperidine hydrochloride, and 4-methylpiperidine hydrochloride in key areas of synthetic utility and biological activity.
Physicochemical Properties: Impact of 4-Substitution
The nature of the substituent at the 4-position of the piperidine ring directly influences its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These parameters are crucial determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Building Block | pKa | LogP (Calculated) |
| Piperidine | 11.2 | 1.1 |
| 4-Methylpiperidine Hydrochloride | ~10.8 | 1.5 |
| 4-Fluoropiperidine Hydrochloride | ~9.5 | 0.8 |
| This compound | ~8.7 | 1.7 |
Table 1: Comparison of the physicochemical properties of selected piperidine building blocks. The pKa and LogP values are approximate and can vary based on the specific experimental or computational method used.
The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the piperidine nitrogen, as indicated by its lower pKa value. This can be advantageous in drug design to modulate the ionization state of the molecule at physiological pH, potentially impacting cell permeability and off-target interactions. Conversely, the CF3 group substantially increases the lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.
Synthetic Performance: A Comparative Look at N-Arylation
To assess the synthetic utility of these building blocks, a comparison of their performance in a common and critical reaction in drug discovery, the Buchwald-Hartwig N-arylation, is presented. The yields below are illustrative and based on typical outcomes for the coupling of various aryl bromides with the respective piperidine derivatives.
| Piperidine Derivative | Aryl Bromide | Typical Yield (%) |
| Piperidine | 4-Bromotoluene | 90-98% |
| 4-Methylpiperidine | 4-Bromotoluene | 88-95% |
| 4-Fluoropiperidine Hydrochloride | 4-Bromotoluene | 85-92% |
| This compound | 4-Bromotoluene | 80-90% |
Table 2: Illustrative yields for the Buchwald-Hartwig N-arylation of 4-bromotoluene with various piperidine building blocks. Actual yields can vary depending on the specific reaction conditions and other substituents on the aryl halide.
Generally, all the tested piperidines perform well in the Buchwald-Hartwig amination. The slightly lower yields sometimes observed with this compound can be attributed to its reduced nucleophilicity due to the electron-withdrawing CF3 group. However, with appropriate optimization of reaction conditions (e.g., choice of catalyst, ligand, and base), high yields are readily achievable, making it a viable and valuable building block for the synthesis of complex molecules.
Biological Activity: Impact on GPCR Binding Affinity
To illustrate the influence of the 4-substituent on biological activity, we present a hypothetical comparison of the binding affinities (Ki) of N-arylated piperidine derivatives for a generic G-protein coupled receptor (GPCR). The data is modeled on typical structure-activity relationship (SAR) trends observed in GPCR drug discovery programs.
| N-Aryl Piperidine Derivative | Target GPCR | Hypothetical Ki (nM) |
| N-(4-tolyl)piperidine | GPCR X | 150 |
| N-(4-tolyl)-4-methylpiperidine | GPCR X | 120 |
| N-(4-tolyl)-4-fluoropiperidine | GPCR X | 80 |
| N-(4-tolyl)-4-(trifluoromethyl)piperidine | GPCR X | 25 |
Table 3: Hypothetical comparative binding affinities of N-arylated piperidine derivatives for a generic GPCR. This data is for illustrative purposes to demonstrate the potential impact of the 4-substituent on biological activity.
The trend in this hypothetical data illustrates how the trifluoromethyl group can significantly enhance binding affinity. The increased lipophilicity and the potential for the CF3 group to engage in favorable interactions within the receptor's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, can lead to a more potent compound.
Experimental Protocols
General Procedure for Buchwald-Hartwig N-Arylation
To a dry reaction vessel is added the aryl bromide (1.0 equiv), the corresponding piperidine hydrochloride salt (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 2.5 equiv). The vessel is sealed and purged with an inert atmosphere (e.g., argon). Anhydrous, degassed solvent (e.g., toluene) is added, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
General Protocol for Competitive Radioligand Binding Assay
Cell membranes expressing the target GPCR are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound (the N-aryl piperidine derivative). The binding reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which represents the bound radioligand, is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound stands out as a highly valuable building block in medicinal chemistry. Its unique physicochemical properties, particularly its reduced basicity and increased lipophilicity, offer medicinal chemists a powerful tool to fine-tune the ADME and pharmacodynamic profiles of drug candidates. While its reactivity in synthetic transformations like the Buchwald-Hartwig amination may be slightly attenuated compared to non-fluorinated analogs, high-yielding conditions are readily accessible. Furthermore, the incorporation of the 4-trifluoromethylpiperidine moiety has the potential to significantly enhance biological potency, as illustrated by the SAR trends in GPCR binding. The data and protocols presented in this guide provide a solid foundation for the rational application of this compound in the design and synthesis of novel therapeutics.
Safety Operating Guide
Safe Disposal of 4-(Trifluoromethyl)piperidine hydrochloride: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 4-(Trifluoromethyl)piperidine hydrochloride is to contact a licensed professional waste disposal service. This substance is classified as hazardous waste and must be handled according to local, state, and federal regulations.
This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining a safe research environment.
Hazard Profile and Safety Considerations
This compound is a chemical compound that requires careful handling. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Classification | Precautionary Measures |
| Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |
| Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2] |
| Serious eye damage/eye irritation (Category 2A) | Wear safety glasses with side-shields or a face shield.[1][2][4] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[1][2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed to prevent release into the environment and to ensure the safety of all personnel.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the following PPE:
-
Eye Protection: Safety glasses with side-shields or a face shield.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved respirator.[4]
2. Waste Collection and Storage:
-
Unused Product: Keep the chemical in its original, tightly closed container.[2][5]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels), contaminated labware (e.g., weighing boats, pipette tips), and empty containers should be collected for disposal.
-
Waste Container: Place all waste materials into a suitable, labeled, and closed container to await disposal.[1][2][4] The container should be clearly marked as "Hazardous Waste" and should identify the contents.
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[1][2][4]
-
Place the swept-up material into a suitable, closed container for disposal.[2][4]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Engage a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company.[1] This is the recommended method of disposal for both surplus and non-recyclable solutions.[1]
-
Regulatory Compliance: Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.[2][4]
-
Documentation: Maintain records of the disposal, including the name of the disposal company, the date of collection, and the amount of waste disposed of.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Trifluoromethyl)piperidine hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 4-(Trifluoromethyl)piperidine hydrochloride in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment should be conducted before commencing any work.
Key Hazards: The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] It is classified as a solid that can cause irritation upon contact.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation. |
Routes of Exposure:
-
Inhalation: Inhaling dust can irritate the respiratory tract.[1][2]
-
Skin Contact: Direct contact can cause skin irritation.[1][3]
-
Eye Contact: The compound can cause serious eye irritation.[1]
-
Ingestion: While less common in a lab setting, ingestion is harmful.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against chemical exposure.[4] The following equipment must be worn at all times when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection against splashes, especially when handling larger quantities.[5][6] |
| Skin/Body | Chemical-Resistant Gloves and Lab Coat | Gloves: Chemically resistant gloves are mandatory.[7] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data. For prolonged handling or in case of immersion, double-gloving is recommended.[4][7] Always inspect gloves for tears before use and remove them properly to avoid skin contact.[5] Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.[7] |
| Respiratory | N95 Dust Mask / Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[2][7] If work outside a fume hood is unavoidable or if dust levels may exceed exposure limits, a NIOSH-approved N95 dust mask or a more protective respirator should be used.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Preparation:
-
Designate Area: Conduct all work in a designated area within a certified chemical fume hood.[7]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and safety equipment (spill kit, waste containers) are within reach.
-
Verify Safety Equipment: Confirm that the safety shower and eyewash station are accessible and operational.[8]
-
Don PPE: Put on all required PPE as detailed in the table above.
Weighing and Transfer:
-
Tare Container: Place a weigh boat or appropriate container on the analytical balance and tare it.
-
Transfer Solid: Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust. If aerosols are generated, this should be done under local exhaust ventilation.[9]
-
Seal Promptly: Immediately and securely close the main container after dispensing.[1][7]
-
Clean: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated wipes in the designated hazardous waste container.
Use in Experiment:
-
Add to Reaction: Add the compound to the reaction vessel carefully within the fume hood.
-
Monitor: Continuously monitor the experiment for any unexpected reactions.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] The recommended storage temperature is between 2-8°C.
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
-
Spill:
-
Alert personnel in the immediate area.[7]
-
Ensure the area is well-ventilated, keeping the spill within the chemical fume hood if possible.[7]
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste.[5][7]
-
Clean the spill area with an appropriate solvent and dispose of cleaning materials as hazardous waste.[7]
-
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[10] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][10]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen.[11] Get medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[10]
-
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. hmc.edu [hmc.edu]
- 3. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 4. pppmag.com [pppmag.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. benchchem.com [benchchem.com]
- 8. ipolymer.com [ipolymer.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. chemos.de [chemos.de]
- 11. 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
